Product packaging for Sulfamethizole-D4(Cat. No.:)

Sulfamethizole-D4

Cat. No.: B8084248
M. Wt: 274.4 g/mol
InChI Key: VACCAVUAMIDAGB-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulfamethizole-D4 is a high-purity, deuterated stable isotope-labeled analog of the sulfonamide antibiotic, Sulfamethizole. This compound is primarily designed for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods, where it corrects for analyte loss during sample preparation and matrix effects during ionization, thereby ensuring highly accurate and reliable quantification . Its application is crucial in pharmaceutical research, bioanalysis, and environmental science for tracking the fate, pharmacokinetics, and environmental persistence of sulfamethizole. Like its parent compound, Sulfamethizole is a sulfonamide antibacterial that acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase . This enzyme is essential for the bacterial synthesis of folic acid; by mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfamethizole disrupts this pathway, leading to bacteriostatic effects against a range of gram-positive and gram-negative organisms . This compound itself is non-biological and is used for analytical purposes, not for studying antimicrobial mechanisms. Researchers employ this compound in critical studies, including the development of analytical methods to monitor antibiotic residues in complex samples such as wastewater and surface water, helping to assess the spread of antimicrobial resistance . It is also vital in preclinical and clinical pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of sulfamethizole with a high degree of precision. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4O2S2 B8084248 Sulfamethizole-D4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)/i2D,3D,4D,5D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACCAVUAMIDAGB-QFFDRWTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NN=C(S2)C)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isotopic Purity of Sulfamethizole-D4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Sulfamethizole-D4, a deuterated analog of the antibiotic sulfamethizole. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The guide covers quantitative data on isotopic purity, detailed experimental protocols for its determination, and visual representations of analytical workflows.

Introduction to this compound and Isotopic Purity

This compound is a stable isotope-labeled version of sulfamethizole, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This labeling is crucial for its use as an internal standard in quantitative bioanalytical assays, such as those employing mass spectrometry. The isotopic purity of this compound is a critical parameter that defines its quality and suitability for these applications. It refers to the extent to which the intended deuterium atoms have replaced the hydrogen atoms, and it is typically expressed as a percentage of the deuterated forms or as an atom percent of deuterium.

High isotopic purity is essential to minimize cross-talk or interference between the analyte and the internal standard, ensuring the accuracy and precision of analytical measurements. This guide delves into the specifics of the isotopic purity of commercially available this compound and the methodologies used to ascertain it.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound can vary between different suppliers and even between different batches from the same supplier. The data presented below is a summary of typical values found in product specifications. For specific applications, it is always recommended to refer to the certificate of analysis for the particular batch being used.

Supplier/SourceIsotopic Purity SpecificationNotes
Cayman Chemical≥99% deuterated forms (d1-d4)[1]This specification indicates that the sum of all deuterated species (from one to four deuterium atoms) is at least 99%.
CDN Isotopes98 atom % D[2]This value represents the percentage of deuterium atoms at the labeled positions.

Note: The distinction between "% deuterated forms" and "atom % D" is important. The former refers to the percentage of molecules containing at least one deuterium atom, while the latter specifies the enrichment at each labeled position.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound predominantly relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

High-Resolution Mass Spectrometry (HR-MS) Method

High-resolution mass spectrometry is a highly sensitive and accurate method for determining the isotopic distribution of a compound.[4][5] An LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) method is typically employed.

3.1.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution with an appropriate mobile phase to a final concentration suitable for MS analysis (e.g., 1 µg/mL).

3.1.2. LC-HRMS Instrumentation and Conditions

  • Liquid Chromatograph: A UHPLC (Ultra-High-Performance Liquid Chromatography) system is preferred for good separation from any potential impurities.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to resolve the different isotopologues.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Chromatographic Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is often used.

  • Mass Spectrometry Parameters:

    • Scan Mode: Full scan mode to acquire the full isotopic profile.

    • Resolution: Set to a high value (e.g., > 60,000) to resolve the isotopic peaks.

    • Mass Range: A range that includes the molecular ions of the unlabeled sulfamethizole and all deuterated isotopologues (e.g., m/z 270-280).

3.1.3. Data Analysis

  • Extract Ion Chromatograms (EICs): Generate EICs for the monoisotopic masses of each expected isotopologue (d0, d1, d2, d3, and d4).

  • Peak Integration: Integrate the area of each EIC peak.

  • Correction for Natural Isotope Abundance: Correct the observed peak areas for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³⁴S).

  • Calculate Isotopic Distribution: The relative percentage of each isotopologue is calculated from the corrected peak areas. The sum of the deuterated species gives the overall isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy, particularly ¹H-NMR and ²H-NMR (Deuterium NMR), is another primary technique for assessing isotopic purity.[6][7]

3.2.1. ¹H-NMR for Isotopic Purity

¹H-NMR can be used to determine the amount of residual, non-deuterated Sulfamethizole.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆). Add a known amount of an internal standard with a well-resolved signal that does not overlap with the analyte signals.

  • NMR Acquisition: Acquire a quantitative ¹H-NMR spectrum. Key parameters include:

    • A long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

    • A sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals corresponding to the residual protons on the benzene ring of this compound.

    • Integrate the signal of the internal standard.

    • Calculate the amount of the non-deuterated species relative to the internal standard. This allows for the determination of the percentage of the d0 isotopologue.

3.2.2. ²H-NMR (Deuterium NMR)

For highly deuterated compounds, ²H-NMR can be a more direct and sensitive method.

  • Sample Preparation: Dissolve the this compound sample in a non-deuterated solvent (e.g., DMSO-H₆).

  • NMR Acquisition: Acquire a ²H-NMR spectrum.

  • Data Analysis: The presence and integration of signals in the ²H spectrum directly confirm the positions of deuteration and can be used to assess the relative abundance of deuterium at each site.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for determining the isotopic purity of this compound.

IsotopicPurityWorkflow cluster_MS Mass Spectrometry Workflow cluster_NMR NMR Spectroscopy Workflow prep_ms Sample Preparation (Dissolution & Dilution) lc_separation LC Separation (UHPLC, C18 Column) prep_ms->lc_separation ms_analysis HR-MS Analysis (ESI+, Full Scan) lc_separation->ms_analysis data_analysis_ms Data Analysis (EIC, Integration, Correction) ms_analysis->data_analysis_ms result_ms Isotopic Distribution (% d0, d1, d2, d3, d4) data_analysis_ms->result_ms prep_nmr Sample Preparation (Dissolution & Internal Standard) nmr_acquisition NMR Acquisition (1H or 2H, Quantitative Parameters) prep_nmr->nmr_acquisition data_analysis_nmr Data Analysis (Integration & Calculation) nmr_acquisition->data_analysis_nmr result_nmr Isotopic Purity (% d0 or Deuterium Abundance) data_analysis_nmr->result_nmr

References

Sulfamethizole-D4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Sulfamethizole-D4, a deuterated analog of the sulfonamide antibiotic Sulfamethizole. Designed for researchers, scientists, and drug development professionals, this document details the compound's key characteristics and methodologies for its use.

Chemical Identity and Properties

This compound is an isotopically labeled version of Sulfamethizole, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Sulfamethizole in various matrices.[1][2]

Chemical Identifiers
IdentifierValueSource(s)
IUPAC Name 4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide[3][4][5]
CAS Number 2470130-12-0[1][4][6]
Molecular Formula C₉H₆D₄N₄O₂S₂[1][4]
SMILES [2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NN=C(S2)C)[2H][3][5][6]
InChI Key InChI=1S/C9H10N4O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,10H2,1H3,(H,12,13)/i2D,3D,4D,5D[1][3][6]
Synonyms Sulfamethizol D4 (benzene D4), N1-(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanilamide-d4[1][6]
Physicochemical Properties

Quantitative experimental data for this compound is limited. The properties of its non-deuterated parent compound, Sulfamethizole, are provided for reference.

Table 1: Properties of this compound

PropertyValueSource(s)
Molecular Weight 274.36 g/mol [4][6]
Exact Mass 274.0496 Da[4][5][7]
Purity ≥98% Chemical Purity; ≥98 atom % D[4]
Form Neat Solid[4][6]
Solubility Slightly soluble in DMSO and Methanol[1]

Table 2: Properties of Sulfamethizole (Non-Deuterated Parent Compound)

PropertyValueSource(s)
Molecular Weight 270.3 g/mol [8]
Physical Description White crystalline powder[8][9]
Water Solubility 1:2,000 (0.5 mg/mL)[9]
CAS Number 144-82-1[8]

Mechanism of Action and Application

The parent compound, Sulfamethizole, is a broad-spectrum sulfonamide antibiotic.[2][9] It acts by inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][8] This inhibition is competitive with the natural substrate, para-aminobenzoic acid (PABA), thereby halting bacterial growth.[10]

This compound's primary application is as an internal standard for the quantification of Sulfamethizole by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its nearly identical chemical behavior to the unlabeled analyte, combined with a distinct mass difference, allows for precise and accurate measurement by correcting for variations during sample preparation and analysis.

Experimental Protocols

While specific synthesis protocols for this compound are proprietary, its preparation would generally involve the condensation of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide with a deuterated precursor.

A representative experimental protocol for its use in quantifying sulfonamides in a complex matrix, such as wastewater, is detailed below. This method is adapted from established procedures for similar analytes.[11]

Sample Preparation and Solid-Phase Extraction (SPE)
  • Sample Collection: Collect 50 mL of the sample matrix (e.g., wastewater effluent).

  • Dilution & Fortification: Dilute the sample with 200 mL of deionized water. Acidify to pH 4.

  • Internal Standard Spiking: Add a known amount (e.g., 5 ng) of this compound solution (the internal standard) to the sample. This step is crucial for assessing potential losses during the analytical procedure.[11]

  • Solid-Phase Extraction:

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

    • Percolate the diluted and spiked sample through the cartridge at a flow rate of 5 mL/min.[11]

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the analytes and the internal standard with an appropriate solvent, such as methanol or acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.[12]

UPLC-MS/MS Analysis
  • Chromatographic Separation:

    • System: Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[12]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • System: Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in positive mode.[12]

    • Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Sulfamethizole and this compound. The transition for this compound will be shifted by +4 m/z compared to the unlabeled compound.

  • Quantification:

    • Generate a calibration curve using standards of unlabeled Sulfamethizole.

    • Calculate the ratio of the peak area of the analyte (Sulfamethizole) to the peak area of the internal standard (this compound).[11]

    • Determine the concentration of Sulfamethizole in the original sample by comparing this ratio to the calibration curve.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Analytical Workflow

G Sample Biological or Environmental Sample Spike Spike with This compound (Internal Standard) Sample->Spike Prep Sample Preparation (e.g., SPE, LLE) Spike->Prep LC UPLC Separation Prep->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Data Analysis MS->Data Result Quantification of Sulfamethizole Data->Result G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Bacterial Folate Synthesis THF Tetrahydrofolic Acid DHF->THF DNA DNA, RNA, Amino Acids THF->DNA Sulfamethizole Sulfamethizole Sulfamethizole->DHPS Competitive Inhibition

References

An In-depth Technical Guide to the Synthesis and Characterization of Sulfamethizole-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Sulfamethizole-D4, a deuterated analog of the sulfonamide antibiotic, Sulfamethizole. This isotopically labeled compound serves as an invaluable internal standard for pharmacokinetic and metabolic studies, as well as in quantitative analysis by mass spectrometry. This document outlines a plausible synthetic route, detailed experimental protocols, and a thorough characterization of the final product.

Introduction

Sulfamethizole is a short-acting sulfonamide antibiotic primarily used in the treatment of urinary tract infections. It functions by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria. This compound (4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-d4-sulfonamide) is a stable isotope-labeled version of Sulfamethizole, where four hydrogen atoms on the benzene ring are replaced with deuterium.[1] This isotopic substitution results in a molecule with a higher mass, making it an ideal internal standard for bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to ensure accurate quantification of the parent drug in complex biological matrices.[1]

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature. Therefore, a plausible and efficient synthetic pathway is proposed, starting from commercially available deuterated aniline (aniline-d5). The overall synthetic workflow is depicted below.

Synthesis_Workflow A Aniline-d5 B Acetanilide-d5 A->B Acetic Anhydride C 4-Acetamidobenzenesulfonyl-d4 chloride B->C Chlorosulfonic Acid D N-(4-Acetamidobenzenesulfonyl-d4)-2-amino-5-methyl-1,3,4-thiadiazole C->D 2-Amino-5-methyl- 1,3,4-thiadiazole, Pyridine E This compound D->E Acid Hydrolysis (HCl) Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesized_Product Crude this compound Purification Recrystallization Synthesized_Product->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Isotopic Enrichment NMR Nuclear Magnetic Resonance (NMR) Purification->NMR Structural Confirmation HPLC High-Performance Liquid Chromatography (HPLC) Purification->HPLC Purity Assessment

References

An In-depth Technical Guide to the Primary Research Applications of Sulfamethizole-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core applications of Sulfamethizole-D4 in a research setting. This compound is the deuterium-labeled analogue of Sulfamethizole, a sulfonamide antibiotic. The incorporation of deuterium atoms creates a stable, heavier version of the molecule, making it an invaluable tool in analytical and metabolic research.

Primary Application: Internal Standard in Quantitative Analysis

The predominant research application of this compound is as an internal standard (IS) for the quantitative analysis of sulfamethizole in complex biological matrices, such as plasma, serum, and urine, as well as in environmental samples. Its utility is most pronounced in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative mass spectrometry. This is because they co-elute chromatographically with the unlabeled analyte (sulfamethizole) and exhibit nearly identical ionization efficiency and fragmentation patterns. This co-behavior allows for the correction of variability that can be introduced during sample preparation, chromatography, and ionization, leading to highly accurate and precise quantification.

Experimental Workflow for Quantitative Analysis using this compound

The general workflow for using this compound as an internal standard in a bioanalytical method is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Extraction Extraction (LLE, SPE, or PPT) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantify against Calibration Curve Ratio->Quantification

Caption: General workflow for bioanalysis using a stable isotope-labeled internal standard.
Detailed Experimental Protocols

While specific protocols for this compound are not abundantly available in published literature, the following methodologies, adapted from validated methods for the closely related compound sulfamethoxazole and its deuterated internal standard, serve as a robust template.

A. Sample Preparation: Protein Precipitation (PPT)

This is a rapid and straightforward method suitable for high-throughput analysis.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

B. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT.

  • To 200 µL of plasma, add 20 µL of this compound IS solution.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 200 µL of mobile phase for injection.

C. Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides the cleanest samples and can be used for analyte concentration.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Dilute 200 µL of plasma with 800 µL of 4% phosphoric acid in water and add 20 µL of this compound IS.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase.

LC-MS/MS Parameters (Representative)

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions (Hypothetical):

    • Sulfamethizole: Q1 (Precursor Ion) -> Q3 (Product Ion)

    • This compound: Q1 (Precursor Ion + 4 Da) -> Q3 (Product Ion + 4 Da or other stable fragment)

Quantitative Data Presentation

The following tables present representative validation data for a bioanalytical method for a sulfonamide using a deuterated internal standard, illustrating the expected performance of a method using this compound.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range1 - 2000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low QC3< 1090 - 110< 1090 - 110
Mid QC100< 1090 - 110< 1090 - 110
High QC1500< 1090 - 110< 1090 - 110

Application in Pharmacokinetic and Metabolic Research

Stable isotope-labeled compounds like this compound are instrumental in pharmacokinetic (PK) and metabolism studies.

Pharmacokinetic Studies

In PK studies, a "pulse-chase" or "micro-tracer" approach can be employed. A single dose of the labeled drug (this compound) can be administered to a subject who is at a steady-state concentration of the unlabeled drug. By monitoring the concentrations of both the labeled and unlabeled drug over time, researchers can determine key PK parameters such as clearance, volume of distribution, and half-life of the drug under steady-state conditions without interrupting the patient's therapeutic regimen.

Metabolic Studies

This compound can be used to trace the metabolic fate of sulfamethizole in vivo or in vitro. In humans, sulfamethizole is primarily excreted unchanged, with a minor metabolic pathway being N4-acetylation.[1]

Metabolic Pathway of Sulfamethizole

G Sulfamethizole Sulfamethizole Acetylated N4-acetyl-sulfamethizole (<5% of dose) Sulfamethizole->Acetylated N-acetyltransferase Excretion_Unchanged Renal Excretion (>95% of dose) Sulfamethizole->Excretion_Unchanged Excretion_Metabolite Renal Excretion Acetylated->Excretion_Metabolite

Caption: Simplified metabolic pathway of Sulfamethizole in humans.

By administering this compound and analyzing biological samples (e.g., urine) using high-resolution mass spectrometry, researchers can definitively identify metabolites. The deuterium label results in a characteristic mass shift and an isotopic pattern that makes it easier to distinguish drug-related metabolites from endogenous molecules. This is particularly useful for identifying novel or unexpected metabolic pathways.

Conclusion

This compound is a critical research tool, primarily serving as an internal standard for the precise and accurate quantification of sulfamethizole in various biological and environmental matrices. Its application in LC-MS/MS-based methods ensures data reliability by correcting for analytical variability. Furthermore, its use in pharmacokinetic and metabolic studies allows for detailed investigation into the absorption, distribution, metabolism, and excretion of sulfamethizole. The methodologies and data presented in this guide, while drawing parallels from closely related sulfonamides due to the limited availability of specific data for this compound, provide a strong foundation for researchers and drug development professionals to effectively utilize this stable isotope-labeled compound in their work.

References

The Core Mechanism of Sulfamethizole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides an in-depth technical overview of the antibiotic sulfamethizole, intended for researchers, scientists, and professionals in drug development. It details the molecular mechanism of action, antimicrobial efficacy, and the methodologies used for its evaluation.

Executive Summary

Sulfamethizole is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.[1] It is effective against a wide spectrum of gram-positive and gram-negative bacteria.[2] Its primary mechanism involves the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway, a process vital for bacterial proliferation. This guide elucidates this pathway, presents quantitative data on its antibacterial activity, details experimental protocols for susceptibility testing, and outlines known mechanisms of bacterial resistance.

Core Mechanism of Action: Folic Acid Synthesis Inhibition

The antibacterial effect of sulfamethizole is primarily bacteriostatic, meaning it inhibits bacterial multiplication rather than directly killing the cells.[2] This action is achieved by disrupting the de novo synthesis of folic acid, a metabolic pathway essential for bacteria but not for humans, who obtain folic acid from their diet.

The key steps in the mechanism are as follows:

  • Structural Analogy to PABA : Sulfamethizole is a structural analog of para-aminobenzoic acid (PABA), a natural substrate required by bacteria.[2]

  • Competitive Inhibition of Dihydropteroate Synthase (DHPS) : Due to its structural similarity, sulfamethizole competes with PABA for the active site of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3]

  • Disruption of the Folate Pathway : By competitively binding to DHPS, sulfamethizole inhibits the condensation of PABA with 7,8-dihydropterin pyrophosphate. This reaction is a critical step in the synthesis of 7,8-dihydropteroate, a direct precursor to dihydrofolic acid (DHF).[3]

  • Depletion of Essential Metabolites : The blockade of dihydrofolic acid synthesis leads to a deficiency in its active form, tetrahydrofolic acid (THF). THF is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids (e.g., methionine).

  • Inhibition of Growth and Replication : Without these essential building blocks for DNA, RNA, and proteins, bacteria are unable to grow and replicate, resulting in the observed bacteriostatic effect.

This selective toxicity makes sulfonamides like sulfamethizole effective antimicrobial agents.

Sulfamethizole_MOA cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA PABA (para-aminobenzoic acid) PABA->DHPS DHP Dihydropteroate DHPS->DHP Condensation DHF Dihydrofolic Acid (DHF) DHP->DHF THF Tetrahydrofolic Acid (THF) DHF->THF via DHFR NucleicAcids Nucleic Acid & Amino Acid Precursors THF->NucleicAcids Growth Bacterial Growth & Replication NucleicAcids->Growth Sulfamethizole Sulfamethizole Inhibition Sulfamethizole->Inhibition Competitive Inhibition Inhibition->DHPS

Mechanism of Action of Sulfamethizole.

Quantitative Data: In Vitro Efficacy

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize available MIC data for sulfamethizole against key pathogens.

Table 1: Sulfamethizole MIC Data for Escherichia coli

Strain CharacteristicMIC (µg/mL)MIC₅₀ (µg/mL)MIC Range (µg/mL)Reference
Native sul gene-negative-1288 - 512[3]
Susceptible Strain128--[3]
Resistant Strain512--[3]
sulII gene-positive Strain>2048--[3]

Note: Comprehensive and recent MIC distribution data specifically for sulfamethizole against a broader range of pathogens is limited in publicly available literature. Much of the contemporary research focuses on sulfamethoxazole, often in combination with trimethoprim.

Mechanisms of Resistance

Bacterial resistance to sulfamethizole, like other sulfonamides, can emerge through several mechanisms:

  • Target Site Modification : The most common mechanism involves mutations in the chromosomal folP gene, which encodes for the DHPS enzyme. These mutations alter the enzyme's structure, reducing its binding affinity for sulfonamides while still allowing it to bind its natural substrate, PABA.

  • Acquisition of Resistant Genes : Bacteria can acquire mobile genetic elements, such as plasmids and transposons, that carry sulfonamide-resistance genes (sul1, sul2, sul3). These genes encode for highly resistant variants of the DHPS enzyme that are not effectively inhibited by the drug.

  • Increased PABA Production : Some resistant strains may overproduce the natural substrate PABA, which can outcompete sulfamethizole for binding to the DHPS enzyme.

  • Reduced Permeability/Efflux : Changes in the bacterial cell membrane that reduce the uptake of the drug or the acquisition of efflux pumps that actively transport the drug out of the cell can also contribute to resistance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of sulfamethizole is typically determined using standardized broth microdilution or agar dilution methods as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Objective : To determine the lowest concentration of sulfamethizole that inhibits the visible in vitro growth of a specific bacterial isolate.

Methodology: Broth Microdilution

  • Preparation of Antimicrobial Agent :

    • Prepare a stock solution of sulfamethizole in a suitable solvent (e.g., dimethyl sulfoxide, DMSO), followed by dilution in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Perform serial twofold dilutions of sulfamethizole in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.25 to 1024 µg/mL). Each well should contain 50 µL of the diluted antibiotic.

  • Inoculum Preparation :

    • From a fresh (18-24 hour) culture on an agar plate, select several morphologically similar colonies.

    • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation :

    • Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a total volume of 100 µL per well.

    • Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results :

    • Following incubation, examine the plates for visible bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

MIC_Workflow cluster_prep Preparation (Day 1) cluster_exec Execution & Incubation (Day 1-2) cluster_analysis Analysis (Day 2) Culture 1. Isolate bacterial colony on agar plate Suspension 2. Create suspension in saline (0.5 McFarland standard) Culture->Suspension Inoculum 4. Prepare final inoculum (5 x 10^5 CFU/mL) Suspension->Inoculum Dilution 3. Prepare serial dilutions of Sulfamethizole in 96-well plate Inoculate 5. Inoculate plate with bacterial suspension Dilution->Inoculate Inoculum->Inoculate Incubate 6. Incubate at 35°C for 16-20 hours Inoculate->Incubate Read 7. Visually inspect wells for turbidity Incubate->Read Determine 8. Determine MIC: Lowest concentration with no visible growth Read->Determine

Workflow for MIC Determination by Broth Microdilution.

Conclusion

Sulfamethizole remains a significant compound for understanding the mechanisms of sulfonamide antibiotics. Its targeted action on the bacterial DHPS enzyme within the essential folic acid synthesis pathway provides a clear example of selective toxicity. While bacterial resistance is a continuing challenge, a thorough understanding of its mechanism of action, inhibitory concentrations, and resistance pathways is critical for the ongoing development of novel antimicrobial strategies and the informed use of existing therapeutic agents.

References

The Indispensable Role of Deuterium-Labeled Internal Standards in Modern Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for accurate and precise quantification of analytes in complex biological matrices is a constant challenge. This in-depth technical guide provides a comprehensive overview of the core principles, practical applications, and critical considerations for the successful implementation of deuterium-labeled internal standards in mass spectrometry-based bioanalysis.

Deuterium-labeled internal standards (D-IS) are synthetic analogs of a target analyte where one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle yet significant modification makes them chemically almost identical to the analyte of interest, allowing them to mimic the analyte's behavior during sample preparation, chromatography, and ionization. However, their increased mass allows them to be distinguished by a mass spectrometer, making them the gold standard for quantitative bioanalysis. Their use is crucial for compensating for variability in sample extraction, matrix effects, and instrument response, ultimately leading to more reliable and reproducible data.[1][2]

Core Principles and Advantages

The fundamental principle behind using a D-IS is isotope dilution mass spectrometry (ID-MS). A known amount of the D-IS is added to the sample at the earliest stage of the workflow. The ratio of the mass spectrometric response of the analyte to that of the D-IS is then used to calculate the analyte's concentration. This ratiometric approach corrects for procedural variations that can affect the absolute signal of the analyte.

The primary advantages of using deuterium-labeled internal standards include:

  • Compensation for Matrix Effects: Biological matrices like plasma, urine, and tissue are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. Since the D-IS co-elutes and experiences the same matrix effects as the analyte, the ratio of their signals remains constant, ensuring accurate results.[3]

  • Correction for Sample Loss: During multi-step sample preparation procedures, some amount of the analyte may be lost. The D-IS, being chemically similar, will be lost in the same proportion, thus correcting for these losses.

  • Improved Precision and Accuracy: By accounting for variations in extraction recovery, injection volume, and instrument response, D-IS significantly improves the precision and accuracy of the analytical method.[1]

  • Cost-Effectiveness: Compared to other stable isotope-labeled standards (e.g., ¹³C, ¹⁵N), deuterium-labeled compounds are often more readily available and less expensive to synthesize.[4]

Synthesis of Deuterium-Labeled Internal Standards

The introduction of deuterium into a molecule can be achieved through various synthetic strategies. The choice of method depends on the complexity of the molecule and the desired position of the deuterium labels.

Two common methods for synthesizing D-IS are:

  • Hydrogen/Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons from a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents, often facilitated by a catalyst (e.g., acid, base, or metal). H/D exchange is a relatively simple and cost-effective method, particularly for introducing deuterium at specific positions, such as adjacent to a carbonyl group.[5]

  • Chemical Synthesis with Labeled Building Blocks: This approach involves using deuterated starting materials or reagents in a multi-step chemical synthesis to build the final labeled molecule. This method offers greater control over the position and number of deuterium atoms incorporated.

Experimental Protocol: A Step-by-Step Guide for Bioanalysis

The following protocol outlines a typical workflow for the quantitative analysis of a small molecule drug in human plasma using a deuterium-labeled internal standard and LC-MS/MS.

Sample Preparation

The goal of sample preparation is to extract the analyte and the D-IS from the complex biological matrix and remove interfering substances. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and fast method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins.

    • To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the deuterium-labeled internal standard at a known concentration.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous matrix into an immiscible organic solvent based on its polarity.

    • To 200 µL of plasma sample, add the deuterium-labeled internal standard.

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

    • Vortex for 2 minutes to facilitate extraction.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain the analyte and D-IS while interferences are washed away.

    • Condition the SPE cartridge with an appropriate solvent (e.g., methanol followed by water).

    • Load the plasma sample (pre-treated and containing the D-IS) onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and D-IS with a strong solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

LC-MS/MS Analysis

The reconstituted sample is then injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for separation and detection.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of small molecule drugs.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical scale columns.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for small molecule analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the D-IS.

Data Processing and Quantification

The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the D-IS and comparing it to a calibration curve. The calibration curve is generated by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the D-IS.

Data Presentation: Method Validation Parameters

A bioanalytical method using a deuterium-labeled internal standard must be rigorously validated to ensure its reliability. The following tables summarize typical validation parameters for such methods.

Analyte Matrix Linearity Range (ng/mL) Correlation Coefficient (r²) Reference
OlmesartanHuman Plasma5 - 2500> 0.99
SirolimusWhole Blood1 - 50> 0.99
VenetoclaxHuman Plasma0.01 - 10> 0.999

Table 1: Linearity of LC-MS/MS methods using deuterium-labeled internal standards.

Analyte Matrix Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Reference
SirolimusWhole Blood2.55.79.7
SirolimusWhole Blood202.77.6
VenetoclaxHuman Plasma0.03 (LLOQ)7.78.5
VenetoclaxHuman Plasma55.75.95

Table 2: Precision of LC-MS/MS methods using deuterium-labeled internal standards.

Analyte Matrix Concentration (ng/mL) Accuracy (%) Reference
SirolimusWhole Blood2.598.5 - 102.3
SirolimusWhole Blood2099.1 - 101.5
VenetoclaxHuman Plasma0.03 (LLOQ)98.7
VenetoclaxHuman Plasma596.3

Table 3: Accuracy of LC-MS/MS methods using deuterium-labeled internal standards.

Analyte Matrix Recovery (%) Matrix Effect (%) Reference
OlmesartanHuman Plasma85.2 - 92.493.1 - 104.5
SirolimusWhole BloodNot ReportedInvestigated
VenetoclaxHuman Plasma~96Not explicitly quantified but compensated by D-IS

Table 4: Recovery and Matrix Effect in LC-MS/MS methods using deuterium-labeled internal standards.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of deuterium-labeled internal standards.

Deuterium_Labeled_IS_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Sample Sample Add_D_IS Add Deuterium-Labeled Internal Standard Sample->Add_D_IS Spike Extraction Extraction (PPT, LLE, or SPE) Add_D_IS->Extraction Prepared_Sample Prepared Sample Extraction->Prepared_Sample LC_MS_MS LC-MS/MS Analysis Prepared_Sample->LC_MS_MS Inject Data_Processing Data Processing (Peak Area Ratio) LC_MS_MS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Final_Result Final Result Quantification->Final_Result

Caption: General workflow for quantitative bioanalysis using a deuterium-labeled internal standard.

Deuterium_Exchange_Issues Analyte_D Deuterated Internal Standard (Analyte-D) Back_Exchange Hydrogen-Deuterium Back-Exchange Analyte_D->Back_Exchange Protic_Solvent Protic Solvent (e.g., H₂O, Methanol) Protic_Solvent->Back_Exchange Analyte_H Partially or Fully Protonated Standard (Analyte-H) Back_Exchange->Analyte_H Inaccurate_Quantification Inaccurate Quantification Analyte_H->Inaccurate_Quantification Prevention_Strategies Prevention Strategies Stable_Labeling Label at non-exchangeable positions Prevention_Strategies->Stable_Labeling Optimized_Conditions Control pH and temperature during sample prep and LC Prevention_Strategies->Optimized_Conditions IS_Selection_Validation Start Start: Need for Internal Standard Commercial_Availability Commercially Available D-IS? Start->Commercial_Availability Custom_Synthesis Custom Synthesis Commercial_Availability->Custom_Synthesis No Purchase_IS Purchase D-IS Commercial_Availability->Purchase_IS Yes Method_Development Method Development Custom_Synthesis->Method_Development Purchase_IS->Method_Development Validation Method Validation Method_Development->Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy_Precision Accuracy & Precision Validation->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Validation->Recovery_Matrix Stability Stability Validation->Stability Routine_Use Routine Analysis Selectivity->Routine_Use Pass Fail Fails Validation Selectivity->Fail Fail Linearity->Routine_Use Pass Linearity->Fail Fail Accuracy_Precision->Routine_Use Pass Accuracy_Precision->Fail Fail Recovery_Matrix->Routine_Use Pass Recovery_Matrix->Fail Fail Stability->Routine_Use Pass Stability->Fail Fail Fail->Method_Development Re-optimize

References

An In-depth Technical Guide to Understanding the Mass Shift of Sulfamethizole-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift observed in Sulfamethizole-D4, a deuterated internal standard essential for accurate quantification in mass spectrometry-based bioanalysis. This document details the underlying principles, experimental methodologies, and data interpretation related to the use of this compound.

Introduction to Isotopic Labeling and Mass Shift

In quantitative mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving high accuracy and precision. These standards are chemically identical to the analyte of interest but are enriched with heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This isotopic enrichment results in a predictable increase in the mass of the molecule, the "mass shift," allowing it to be distinguished from the unlabeled analyte by a mass spectrometer while exhibiting nearly identical chemical and physical properties during sample preparation and analysis.[1]

This compound is the deuterated analog of Sulfamethizole, an antibiotic. The "D4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. This substitution is the source of the observed mass shift.

The Origin of the Mass Shift in this compound

The mass shift in this compound arises from the difference in the mass of hydrogen and deuterium. A hydrogen atom (¹H) has a monoisotopic mass of approximately 1.0078 atomic mass units (amu), while a deuterium atom (²H) has a monoisotopic mass of approximately 2.0141 amu.

The chemical structure of this compound reveals that the four deuterium atoms are located on the benzene ring, as indicated by its IUPAC name: 4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide.[2][3]

The following diagram illustrates the structures of Sulfamethizole and this compound, highlighting the positions of the deuterium labels.

G cluster_sulfamethizole Sulfamethizole cluster_sulfamethizole_d4 This compound sulfamethizole_img sulfamethizole_img sulfamethizole_d4_img sulfamethizole_d4_img

Caption: Chemical structures of Sulfamethizole and this compound.

Quantitative Analysis of the Mass Shift

The theoretical mass shift can be precisely calculated by comparing the monoisotopic masses of Sulfamethizole and this compound.

CompoundChemical FormulaMonoisotopic Mass (Da)
SulfamethizoleC₉H₁₀N₄O₂S₂270.02451792[4]
This compoundC₉H₆D₄N₄O₂S₂274.04962491[3]

Calculated Mass Shift:

Mass Shift = Monoisotopic Mass of this compound - Monoisotopic Mass of Sulfamethizole Mass Shift = 274.04962491 Da - 270.02451792 Da Mass Shift = 4.02510699 Da

This observed mass shift of approximately 4 Da is the key to differentiating the analyte from its internal standard in a mass spectrum.

Mass Spectrometry Fragmentation and Its Implications

In tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented to produce characteristic product ions. The fragmentation pattern is crucial for both qualitative identification and quantitative analysis using techniques like Multiple Reaction Monitoring (MRM).

The following diagram illustrates a plausible fragmentation pathway for Sulfamethizole and how the deuterium labels would be retained in a major fragment ion.

G cluster_workflow Predicted Fragmentation of this compound Precursor This compound [M+H]+ = m/z 275.0569 Fragment1 Deuterated Aminobenzenesulfonyl Fragment C6H2D4NO2S+ m/z 160.0195 Precursor->Fragment1 Cleavage Fragment2 Aminomethylthiadiazole Fragment C3H5N3S+ m/z 115.0204 Precursor->Fragment2 Cleavage

Caption: Predicted fragmentation of this compound.

Because the deuterium labels are on the benzene ring, any fragment ion containing this ring will exhibit a mass shift of +4 Da compared to the corresponding fragment from unlabeled Sulfamethizole. This is a critical consideration when selecting MRM transitions for quantitative analysis.

Experimental Protocols for LC-MS/MS Analysis

The following provides a generalized experimental protocol for the quantitative analysis of Sulfamethizole using this compound as an internal standard, based on common practices for sulfonamide analysis.[5][6][7][8]

Sample Preparation (Extraction from Biological Matrix)

A typical solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol would be employed to isolate the analyte and internal standard from the biological matrix (e.g., plasma, urine).

Example SPE Protocol:

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Load the pre-treated sample (e.g., plasma diluted with buffer).

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with an additive like 0.1% formic acid to promote protonation.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A gradient elution is typically used to separate the analyte from matrix components, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS)
  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for sulfonamides.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfamethizole271.0156.0Optimized value
108.0Optimized value
This compound275.0160.0Optimized value
112.0Optimized value

Note: The optimal collision energy for each transition must be determined experimentally.

The following diagram outlines a typical experimental workflow for the analysis of Sulfamethizole using this compound.

G cluster_workflow LC-MS/MS Workflow for Sulfamethizole Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Sample Preparation (e.g., SPE) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition (MRM) MS->Data Quant Quantification (Analyte/IS Ratio) Data->Quant

Caption: A typical LC-MS/MS workflow for Sulfamethizole analysis.

Conclusion

The mass shift of this compound is a direct and predictable consequence of the substitution of four hydrogen atoms with deuterium atoms on the benzene ring. This results in a mass increase of approximately 4.025 Da, which is fundamental for its use as an effective internal standard in LC-MS/MS analysis. By understanding the principles of isotopic labeling, fragmentation patterns, and appropriate experimental protocols, researchers can leverage this compound to achieve reliable and accurate quantification of Sulfamethizole in complex biological matrices.

References

Navigating the Physicochemical Landscape of Sulfamethizole-D4: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility and stability of Sulfamethizole-D4, a deuterated analog of the sulfonamide antibiotic sulfamethizole. As a critical internal standard in pharmacokinetic and metabolic studies, a thorough understanding of its physicochemical properties is paramount for accurate quantification and reliable experimental outcomes. Due to the limited availability of specific data for the deuterated form, this guide leverages extensive data from its non-deuterated counterpart, sulfamethizole, to provide a robust framework for its handling and application.

Core Physicochemical Properties

This compound, with the formal name 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-d4-sulfonamide, has a molecular formula of C₉H₆D₄N₄O₂S₂ and a formula weight of 274.3.[1] It is primarily utilized as an internal standard for the quantification of sulfamethizole by Gas Chromatography- or Liquid Chromatography-Mass Spectrometry (GC- or LC-MS).[1]

Solubility Profile

It is noted that this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1]

Table 1: Solubility of Sulfamethizole in Neat Solvents

SolventTemperature (°C)Solubility
Water37105 mg/L[2]
MethanolNot Specified1 g in 40 g[2]
EthanolNot Specified1 g in 30 g[2]
AcetoneNot Specified1 g in 10 g[2]
ChloroformNot Specified1 g in 2800 g[2]
EtherNot Specified1 g in 1370 g[2]
BenzeneNot SpecifiedPractically insoluble[2]
N,N-dimethylformamide25Mole Fraction: 0.043[3]
Dimethyl sulfoxide25Mole Fraction: 0.029[3]
Acetonitrile25Mole Fraction: 0.003[3]
1,4-dioxane25Mole Fraction: 0.002[3]

Table 2: Solubility of Sulfamethizole in Aqueous Binary Mixtures at 25°C (298.15 K)

Co-solventMole Fraction of Co-solventMole Fraction Solubility of Sulfamethizole
Methanol0.2~0.0002
0.4~0.0006
0.6~0.0015
0.8~0.003
Propylene Glycol0.2~0.0003
0.4~0.001
0.6~0.003
0.8~0.008
1,4-dioxane0.2~0.0005
0.4~0.0015
0.6~0.003
0.8~0.0025

Stability Assessment

The stability of this compound is a crucial factor for its use as an internal standard, ensuring that its concentration remains constant throughout the analytical process. The deuterated compound is reported to have a stability of at least four years when stored at -20°C.[1]

General stability characteristics of sulfonamides indicate that they are fairly stable at acidic pH values and resistant to hydrolysis.[4] However, degradation can be influenced by factors such as temperature, humidity, and light exposure.[5] Stress testing, including exposure to elevated temperatures (e.g., 50°C, 60°C), high humidity (≥75% RH), oxidation, and photolysis, is recommended to understand the intrinsic stability of the molecule.[5]

Table 3: Factors Influencing Sulfonamide Stability

FactorEffect on Stability
pH Generally stable in acidic conditions; degradation can occur at neutral to alkaline pH.[4]
Temperature Higher temperatures generally accelerate degradation.[4]
Light Photodegradation can occur, necessitating protection from light.[5]
Oxidation Susceptible to oxidative degradation.[5]
Humidity High humidity can promote degradation, especially for solid forms.[5]

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections outline typical experimental protocols for determining the solubility and stability of sulfonamides.

Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a widely accepted technique for determining equilibrium solubility.[6]

Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[7][8]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temperature (e.g., 24-72h) A->B Establish Equilibrium C Centrifuge or filter to separate solid B->C Isolate Saturated Solution D Analyze supernatant by LC-MS/MS C->D Determine Concentration

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability Testing: Stress Testing Protocol

Stress testing helps to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Protocol:

  • Sample Preparation: Prepare solutions of this compound in relevant media (e.g., water, buffers of different pH).

  • Stress Conditions: Expose the samples to a range of stress conditions as outlined in regulatory guidelines (e.g., ICH Q1A(R2)).

    • Acid/Base Hydrolysis: Treat with HCl or NaOH at elevated temperatures.

    • Oxidation: Treat with H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid drug or solution.

    • Photostability: Expose to light of a specified intensity and duration.

  • Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to separate the parent drug from any degradation products.

  • Degradant Identification: Characterize the structure of significant degradation products using techniques like LC-MS/MS.

Potential Degradation Pathway

While a specific degradation pathway for this compound is not detailed, insights can be drawn from studies on similar sulfonamides like sulfamethoxazole.[9][10] The primary degradation routes often involve cleavage of the sulfonamide bond (S-N bond) and modifications to the aromatic and heterocyclic rings.

G cluster_pathway Potential Degradation Pathway of Sulfamethizole A Sulfamethizole B Hydroxylated Intermediates A->B Oxidation C Cleavage of S-N Bond A->C Hydrolysis F Further Degradation Products B->F D 4-Aminobenzenesulfonic acid C->D E 2-Amino-5-methyl-1,3,4-thiadiazole C->E D->F E->F

References

Methodological & Application

Application Note: Quantitative Analysis of Sulfamethizole in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Sulfamethizole in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, ¹³C₆-Sulfamethizole, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The described workflow includes a straightforward protein precipitation method for sample preparation, optimized chromatographic separation, and specific mass spectrometric parameters for reliable detection. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for pharmacokinetic studies and therapeutic drug monitoring of Sulfamethizole.

Introduction

Sulfamethizole is a sulfonamide antibiotic used for the treatment of urinary tract infections. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioavailability studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs in complex biological fluids due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as ¹³C₆-Sulfamethizole, is the gold standard in quantitative LC-MS/MS analysis. This approach minimizes analytical variability by compensating for potential losses during sample preparation and fluctuations in instrument response.[1][2]

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol describes a simple and efficient protein precipitation method for the extraction of Sulfamethizole from human plasma.

Materials:

  • Human plasma samples

  • Sulfamethizole and ¹³C₆-Sulfamethizole analytical standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

Procedure:

  • Prepare stock solutions of Sulfamethizole and ¹³C₆-Sulfamethizole in methanol.

  • Create a working internal standard (IS) solution of ¹³C₆-Sulfamethizole (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Spike 10 µL of the ¹³C₆-Sulfamethizole working solution into the plasma sample and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water with 0.1% formic acid:acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Start with 100 µL Plasma add_is 2. Add ¹³C₆-Sulfamethizole (IS) plasma->add_is add_acn 3. Add 300 µL Acetonitrile add_is->add_acn vortex1 4. Vortex add_acn->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Sample Preparation Workflow Diagram.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0 min: 10% B

    • 2.5 min: 90% B

    • 2.6 min: 10% B

    • 4.0 min: 10% B

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Gas Temperature: 325°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 45 psi

  • Capillary Voltage: 4000 V

Data Presentation

Table 1: MRM Transitions and MS/MS Parameters.[3]
CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (eV)
Sulfamethizole 271.0156.011012
271.0108.011025
¹³C₆-Sulfamethizole (IS) 277.090.011528
Table 2: Method Validation - Quantitative Performance (Representative Data)
ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Compensated by IS

Logical Relationships in the Analytical Method

The following diagram illustrates the logical flow and key relationships in the LC-MS/MS analytical method for Sulfamethizole.

G cluster_workflow Analytical Method Logic Sample Plasma Sample (Analyte + Matrix) Extraction Protein Precipitation Sample->Extraction IS ¹³C₆-Sulfamethizole (IS) IS->Extraction LC LC Separation (Analyte & IS Co-elute) Extraction->LC MSMS MS/MS Detection (MRM) LC->MSMS Quant Quantification (Peak Area Ratio) MSMS->Quant

Logical Flow of the LC-MS/MS Method.

Conclusion

The described LC-MS/MS method provides a robust and reliable protocol for the quantitative analysis of Sulfamethizole in human plasma. The use of a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard ensures accuracy, precision, and high-throughput capabilities. This application note serves as a comprehensive guide for researchers in the fields of pharmacology and drug development.

References

Application Note: High-Throughput Analysis of Sulfamethizole in Plasma Using Sulfamethizole-D4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of sulfamethizole in plasma samples. To ensure accuracy and precision, a stable isotope-labeled internal standard, Sulfamethizole-D4, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid and sensitive LC-MS/MS analysis. This method is suitable for researchers, scientists, and drug development professionals requiring accurate bioanalysis of sulfamethizole for pharmacokinetic studies and other research applications.

Introduction

Sulfamethizole is a sulfonamide antibiotic that functions by inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folate biosynthesis pathway.[1] Accurate quantification of sulfamethizole in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[2][3] The co-elution of the analyte and its deuterated analog ensures that any variations during sample preparation and analysis, such as matrix effects or instrument variability, are effectively normalized, leading to highly accurate and precise results.[2] This application note provides a detailed protocol for the extraction and quantification of sulfamethizole in plasma using this compound as an internal standard.

Experimental

Materials and Reagents
  • Sulfamethizole (Reference Standard)

  • This compound (Internal Standard)[1]

  • LC-MS/MS grade acetonitrile

  • LC-MS/MS grade methanol

  • LC-MS/MS grade water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.

  • A suitable reversed-phase HPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve the required amount of Sulfamethizole and this compound in methanol to obtain a final concentration of 1 mg/mL for each.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Sulfamethizole by serially diluting the stock solution with a 50:50 mixture of methanol and water. These will be used to spike into the plasma to create calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation
  • Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex the samples vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Sulfamethizole: To be determined empirically
This compound: To be determined empirically
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Note: The specific precursor and product ions for Sulfamethizole and this compound need to be determined by infusing the individual compounds into the mass spectrometer.

Method Validation

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables provide expected performance characteristics based on similar assays for sulfonamides.

Quantitative Performance

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)
Sulfamethizole1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ1< 15%< 15%± 15%
Low3< 15%< 15%± 15%
Mid100< 15%< 15%± 15%
High800< 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

Analyte/ISRecovery (%)Matrix Effect (%)
Sulfamethizole85 - 11585 - 115
This compound85 - 11585 - 115

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Plasma Sample Extraction cluster_analysis LC-MS/MS Analysis stock Stock Solutions (Sulfamethizole & SMZ-D4) working_std Working Standards (Sulfamethizole) stock->working_std is_working IS Working Solution (SMZ-D4 in ACN) stock->is_working plasma Plasma Sample (50 µL) working_std->plasma Spike for Calibrators/QCs add_is Add IS Solution (150 µL) is_working->add_is plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection quant Data Acquisition & Quantification injection->quant

Caption: Experimental workflow for the quantification of Sulfamethizole in plasma.

folate_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Purines Purine Synthesis Tetrahydrofolate->Purines Sulfamethizole Sulfamethizole Sulfamethizole->DHPS Inhibition

Caption: MOA of Sulfamethizole in the bacterial folate synthesis pathway.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of sulfamethizole in plasma. The use of its deuterated internal standard, this compound, ensures the mitigation of potential matrix effects and variability, leading to accurate and precise data essential for regulated bioanalysis. This method is well-suited for pharmacokinetic studies and other applications in drug development and research.

References

Application Notes and Protocols for Sulfamethizole Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed protocols and application notes for the preparation of various samples for the analysis of Sulfamethizole. The techniques covered are essential for researchers, scientists, and drug development professionals to ensure accurate and reproducible quantification of Sulfamethizole in biological, pharmaceutical, and environmental matrices.

Protein Precipitation for Biological Fluids (Plasma, Serum)

Protein precipitation is a widely used method for the rapid removal of proteins from biological fluids like plasma and serum prior to analysis. This technique involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to denature and precipitate proteins, which are then removed by centrifugation.

Experimental Protocol: Protein Precipitation using Acetonitrile

This protocol is adapted for the extraction of Sulfamethizole from human plasma or serum.

Materials:

  • Human plasma or serum sample

  • Acetonitrile (ACN), HPLC grade (precipitating solvent)

  • Internal Standard (IS) solution (e.g., isotopically labeled Sulfamethizole)

  • Vortex mixer

  • Centrifuge capable of 4200 rpm or higher

  • Microcentrifuge tubes (2 mL)

  • Evaporation system (e.g., gentle nitrogen stream)

  • Reconstitution solution (e.g., mobile phase or a suitable buffer like H₂O/MeOH, 80/20, v/v)[1]

Procedure:

  • Sample Aliquoting: Transfer 200 µL of the plasma or serum sample into a 2 mL microcentrifuge tube.[1]

  • Internal Standard Spiking: Add the appropriate volume of the internal standard solution to the sample.

  • Precipitation: Add 800 µL of ice-cold acetonitrile to the tube (a 1:4 or 1:3 sample-to-solvent ratio is common).[1][2]

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete mixing and protein denaturation.[1][3]

  • Sonication (Optional): Sonicate the tube for 5 minutes to enhance the complete precipitation of proteins.[1]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 4200 rpm or 2053 x g) for 5-10 minutes to pellet the precipitated proteins.[1][3][4]

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube, being careful not to disturb the protein pellet.[3]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solution.[1]

  • Analysis: The sample is now ready for injection into an analytical instrument (e.g., HPLC, LC-MS/MS).

G Workflow for Protein Precipitation start Start: Plasma/Serum Sample (200 µL) add_is Spike with Internal Standard start->add_is add_acn Add Acetonitrile (800 µL) add_is->add_acn vortex Vortex (30-60s) add_acn->vortex centrifuge Centrifuge (≥4200 rpm, 5-10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject for Analysis (HPLC/LC-MS) reconstitute->analysis

Workflow for Protein Precipitation

Liquid-Liquid Extraction (LLE) for Biological and Environmental Samples

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. A variation, Dispersive Liquid-Liquid Microextraction (DLLME), uses a small amount of extraction solvent and a disperser solvent to form a cloudy solution, increasing the surface area for rapid extraction.

Experimental Protocol: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME)

This protocol is suitable for the extraction of Sulfamethizole from water or pre-treated biological samples.

Materials:

  • Aqueous sample (10 mL)

  • Chloroform (Extraction solvent)[5]

  • Acetonitrile (Disperser solvent)[5]

  • pH adjustment solutions (e.g., HCl, NaOH)

  • Conical bottom test tubes

  • Glass syringe

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Sample Preparation: Place 10 mL of the aqueous sample into a conical bottom test tube.[5]

  • pH Adjustment: Adjust the pH of the sample to 5.[5]

  • Solvent Injection: Using a glass syringe, rapidly inject a mixture of 185 µL of chloroform (extraction solvent) and 535 µL of acetonitrile (disperser solvent) into the sample. A cloudy solution will form.[5]

  • Ultrasonication: Place the test tube in an ultrasonic bath for 7.5 minutes to facilitate dispersion and extraction.[5]

  • Centrifugation: Centrifuge the mixture at 5,500 rpm for 5 minutes. This will cause the fine droplets of the extraction solvent to sediment at the bottom of the conical tube.[5]

  • Collection: Collect the sedimented organic phase containing the analyte.

  • Analysis: The collected extract is ready for analysis.

G Workflow for UA-DLLME start Start: Aqueous Sample (10 mL) ph_adjust Adjust pH to 5 start->ph_adjust add_solvents Inject Chloroform (185 µL) & Acetonitrile (535 µL) ph_adjust->add_solvents ultrasonicate Ultrasonicate (7.5 min) add_solvents->ultrasonicate centrifuge Centrifuge (5500 rpm, 5 min) ultrasonicate->centrifuge collect Collect Organic Phase centrifuge->collect analysis Inject for Analysis collect->analysis

Workflow for UA-DLLME

Solid-Phase Extraction (SPE) for Cleaner Extracts

Solid-Phase Extraction (SPE) is a selective sample preparation technique that uses a solid sorbent to retain the analyte of interest or interfering compounds from a liquid sample. It is highly effective for sample clean-up and concentration, providing cleaner extracts than protein precipitation or LLE alone.

Experimental Protocol: SPE for Serum/Plasma Samples

This protocol describes a general procedure for extracting Sulfamethizole from serum or plasma using a C18 SPE cartridge, often following an initial protein precipitation step.

Materials:

  • Pre-treated sample (supernatant from protein precipitation)

  • C18 SPE Cartridges

  • SPE Vacuum Manifold

  • Methanol (Conditioning and Elution solvent)

  • Deionized Water (Equilibration solvent)

  • Aqueous mobile phase or buffer (for dilution)

  • Collection tubes

Procedure:

  • Sample Pre-treatment: Perform protein precipitation as described in Protocol 1. Take the resulting supernatant and dilute it with an aqueous mobile phase or buffer.[3][4]

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1-2 volumes of methanol through it. Do not let the cartridge run dry.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1-2 volumes of deionized water. Ensure the sorbent bed does not dry out.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak, aqueous solvent to remove polar interferences. This step may need optimization depending on the sample matrix.

  • Elution: Elute the retained Sulfamethizole from the cartridge using a small volume of a strong, non-polar solvent like methanol. Collect the eluate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

G Workflow for Solid-Phase Extraction (SPE) start Start: Pre-treated Sample (e.g., from Protein Precipitation) condition 1. Condition Cartridge (Methanol) start->condition equilibrate 2. Equilibrate Cartridge (Deionized Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (Aqueous Solvent) load->wash elute 5. Elute Analyte (Methanol) wash->elute final Evaporate & Reconstitute elute->final analysis Inject for Analysis final->analysis

Workflow for Solid-Phase Extraction (SPE)

QuEChERS for Complex Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup. It is highly effective for analyzing multiple pesticide residues in food, and has been adapted for veterinary drugs like Sulfamethizole in complex matrices.

Experimental Protocol: Modified QuEChERS for Pastries

This protocol is adapted from a method for determining 24 sulfonamides, including Sulfamethizole, in instant pastries.[6][7]

Materials:

  • Homogenized pastry sample (1.00 g)

  • Deionized water

  • Acetonitrile (ACN)

  • Sodium Chloride (NaCl)

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

  • Refrigerated centrifuge

Procedure:

  • Sample Weighing: Weigh 1.00 g of the ground, homogenized pastry sample into a 50 mL centrifuge tube.[6]

  • Hydration: Add 2 mL of water to the sample and vortex for 30 seconds.[6]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.[6]

    • Vortex and sonicate the mixture for 10 minutes.[6]

  • Salting-Out:

    • Add 1.5 g of NaCl to the tube.[6]

    • Vortex again for 30 seconds to induce phase separation.[6]

  • Centrifugation: Centrifuge the mixture at 8000 rpm for 5 minutes at 4°C.[6]

  • Supernatant Collection: Collect the upper acetonitrile layer. This extract can be directly analyzed or subjected to a d-SPE cleanup step if necessary for the matrix.

  • Analysis: The extract is ready for LC-MS/MS analysis.

G Workflow for QuEChERS start Start: Homogenized Sample (1g) hydrate Add Water (2 mL) & Vortex start->hydrate extract Add Acetonitrile (10 mL) Vortex & Sonicate (10 min) hydrate->extract salt_out Add NaCl (1.5g) & Vortex extract->salt_out centrifuge Centrifuge (8000 rpm, 5 min) salt_out->centrifuge collect Collect Acetonitrile Layer centrifuge->collect analysis Inject for Analysis (LC-MS/MS) collect->analysis

Workflow for QuEChERS

Quantitative Data Summary

The following table summarizes the performance metrics for various sample preparation techniques for sulfonamides, including Sulfamethizole and the closely related Sulfamethoxazole.

TechniqueMatrixAnalyte(s)Recovery (%)LODLOQCitation
Protein Precipitation + SPE Human PlasmaSulfamethoxazole, Trimethoprim82.6% (SMX)-28.0 µg/L (SMX)[1]
SPE-MS/MS SerumSulfamethoxazole, Trimethoprim-0.47 µg/mL (SMX)12 µg/mL (SMX)[3][4]
UA-DLLME Water, Biological SamplesSulfamethoxazole92.44 - 99.12%3 µg/L10 µg/L[5][8]
UA-DSPME Water, Biological SamplesSulfamethoxazole92.44 - 99.12%6 µg/L20 µg/L[5][8]
QuEChERS-UPLC-MS/MS Instant Pastries24 Sulfonamides67.6 - 103.8%0.01 - 0.14 µg/kg0.02 - 0.45 µg/kg[7][9]
QuEChERS-LC-MS Tilapia Fillet7 Sulfonamides, Trimethoprim-1 ng/g5 ng/g[10]
Aqueous Two-Phase System WaterSulfamethoxazole96.0 - 100.6%0.1 µg/L-[11]

References

Application Note: High-Sensitivity Quantification of Sulfonamides in Environmental Water Samples by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonamides are a class of synthetic antimicrobial drugs widely used in veterinary and human medicine for their efficacy against common bacterial diseases and as growth promoters in animal husbandry.[1][2] Their extensive use has led to concerns about the presence of their residues in various environmental and food matrices, such as water, milk, and meat.[1] The accumulation of these residues in the environment can promote the development of antibiotic-resistant bacteria and may pose a potential risk to human health through the food chain, causing allergic reactions or toxicity.[2]

To ensure environmental safety and food quality, regulatory bodies have established maximum residue limits (MRLs) for sulfonamides in various products.[2] Consequently, there is a critical need for sensitive, robust, and reliable analytical methods for the routine monitoring of these compounds at trace levels. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has become the preferred technique for this purpose due to its superior sensitivity, selectivity, and speed.[3][4]

This application note details a validated UPLC-MS/MS method for the simultaneous quantification of multiple sulfonamide residues in water samples. The protocol includes a streamlined Solid-Phase Extraction (SPE) procedure for sample cleanup and pre-concentration, followed by rapid chromatographic separation and highly selective detection using Multiple Reaction Monitoring (MRM).

Experimental Protocols

Materials and Reagents
  • Standards: Analytical standards of sulfonamides and their corresponding isotope-labeled internal standards (IS).

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (LC-MS grade), ammonia solution, ethylenediaminetetraacetic acid (EDTA), and anhydrous sodium sulfate.

  • SPE Cartridges: Agilent BondElut PPL (500 mg, 6 mL) or equivalent polymeric reversed-phase cartridges.[5]

Standard Solution Preparation
  • Primary Stock Solutions (1.0 mg/mL): Prepare individual stock solutions of each sulfonamide and internal standard in methanol. Store at -20°C.[6]

  • Working Standard Solutions (100 µg/mL): Dilute the primary stock solutions with methanol to create intermediate working solutions.[6]

  • Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by further diluting the working solutions with the initial mobile phase composition (e.g., 21:79 acetonitrile/0.1% formic acid in water).[6] Matrix-matched calibration standards should be prepared by spiking the blank matrix extract to compensate for matrix effects.[2][6]

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is optimized for the extraction of sulfonamides from water matrices.[5]

  • Sample Collection & Preservation: Collect a 500 mL water sample. Add EDTA to a final concentration of 0.5 g/L to chelate metal ions.[3][5] Adjust the sample pH to between 4.0 and 7.0.[5]

  • Internal Standard Spiking: Spike the sample with an appropriate amount of internal standard solution (e.g., final concentration of 40 ng/L).[5]

  • Filtration: Filter the sample through a quartz membrane filter to remove particulate matter.[5]

  • SPE Cartridge Conditioning: Pre-activate the SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[5]

  • Washing: Wash the cartridge with 5 mL of pure water to remove interferences.[5]

  • Elution: Elute the retained sulfonamides from the cartridge using methanol containing 2% aqueous ammonia.[5]

  • Concentration & Reconstitution: Dry the eluate under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.[5][6]

  • Final Preparation: Vortex the reconstituted sample and centrifuge at high speed (e.g., 13,000 rpm for 5 minutes) to obtain a clear supernatant for injection.[5]

UPLC-MS/MS Analysis

The following conditions can be used as a starting point and should be optimized for the specific instrument and analytes.

  • UPLC System: Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent.

  • Mass Spectrometer: AB SCIEX Triple Quad 5500, Agilent 6470, or equivalent triple quadrupole mass spectrometer.[5][6]

  • Software: Instrument control and data acquisition software (e.g., MassHunter, Analyst).

Chromatographic Conditions:

ParameterRecommended Setting
Column Agilent ZORBAX XDB-C18 (4.6 x 100 mm, 1.8 µm) or equivalent[6]
Mobile Phase A 0.1% Formic Acid in Water[6][7]
Mobile Phase B Acetonitrile or Methanol[5][6]
Flow Rate 0.3 mL/min[6][7]
Injection Volume 3 - 5 µL[6][7]
Column Temperature 40°C[6][7]
Gradient Elution Example: 0-7.5 min, 21% B; 7.5-7.6 min, 21-40% B; 7.6-11.0 min, 40% B; 11.0-11.1 min, 40-75% B; 11.1-15 min, 75% B; followed by re-equilibration.[6]

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive[5][6]
Analysis Mode Multiple Reaction Monitoring (MRM)[7]
Spray Voltage 5500 V[6]
Vaporizer Temp. 550°C[6]
Nebulizing Gas 55 psi[6]
Curtain Gas 40 psi[6]

Data Presentation and Results

Table 1: Optimized MRM Parameters for Selected Sulfonamides

The MRM transitions (precursor ion > product ion) and compound-specific parameters like collision energy (CE) must be optimized for each analyte on the specific instrument used. The table below provides example parameters.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sulfadiazine251.0156.125
Sulfamethazine279.1186.120
Sulfamethoxazole254.0156.015
Sulfaquinoxaline301.1156.130
Sulfadimethoxine311.1156.122
Sulfathiazole256.0156.020
Sulfamerazine265.1156.123
Sulfisoxazole268.1156.118

Note: These values are illustrative and require empirical optimization.

Table 2: Summary of Method Performance Data

This table summarizes typical validation data compiled from various studies for the analysis of sulfonamides.

ParameterTypical Performance RangeReference
Linearity (R²) > 0.99[3][5][7]
Calibration Range 0.05 - 100 µg/L (in water)[3]
LOD (Water) 0.01 - 0.05 ng/L[3]
LOQ (Water) 0.05 - 2.39 µg/L
LOD (Tissues) 0.3 - 5 ng/g[7]
LOQ (Tissues) 1 - 19 ng/g[7]
Recovery 70% - 118%[3][5]
Precision (RSD%) < 15%[3][5]

The developed UPLC-MS/MS methods demonstrate excellent linearity over a wide concentration range.[5][7] The achieved limits of detection (LOD) and quantification (LOQ) are well below the maximum residue limits set by regulatory agencies, confirming the suitability of the method for trace residue analysis.[3][7] Spiking recovery tests in various matrices show high accuracy, with the majority of recovery values falling between 70% and 118%.[3][5] The precision, indicated by the relative standard deviation (RSD), is typically below 15%, highlighting the method's excellent reproducibility.[3][5]

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample collection to final data analysis for sulfonamide quantification.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample (500 mL) + EDTA & pH Adjustment Spike 2. Spike Internal Standards Sample->Spike Filter 3. Filtration Spike->Filter SPE 4. Solid-Phase Extraction (Loading, Washing, Elution) Filter->SPE Dry 5. Evaporation & Reconstitution SPE->Dry UPLC 6. UPLC Separation (C18 Column) Dry->UPLC MSMS 7. MS/MS Detection (Positive ESI, MRM) UPLC->MSMS Data 8. Data Acquisition & Analysis MSMS->Data Quant 9. Quantification (Calibration Curve) Data->Quant Report 10. Final Report Quant->Report

Caption: UPLC-MS/MS workflow for sulfonamide analysis.

Conclusion

This application note presents a robust, sensitive, and selective UPLC-MS/MS method for the quantification of sulfonamides in water samples. The protocol, which combines an efficient Solid-Phase Extraction for sample preparation with advanced mass spectrometry, provides excellent performance in terms of linearity, accuracy, and precision. The method is suitable for high-throughput routine monitoring of sulfonamide residues to ensure compliance with regulatory standards and to safeguard public and environmental health.

References

Application Note: Preparation and Storage of Sulfamethizole-D4 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of Sulfamethizole-D4 stock solutions to ensure their stability and integrity for use in quantitative analysis, particularly as an internal standard in mass spectrometry-based assays.

Introduction

This compound is the deuterated form of Sulfamethizole, a sulfonamide antibiotic. In research and drug development, it is primarily utilized as an internal standard for the accurate quantification of Sulfamethizole in various biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] The integrity of the internal standard is paramount for reliable and reproducible analytical results. Therefore, proper preparation and storage of this compound stock solutions are critical steps in the analytical workflow. This note outlines the essential properties, a detailed preparation protocol, and recommended storage conditions.

Physicochemical Properties and Solubility

This compound is a solid, typically a white powder, with specific solubility characteristics that must be considered when selecting a solvent for stock solution preparation.[2]

PropertyValueSource
Formal Name 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-d4-sulfonamide[1]
CAS Number 2470130-12-0[1]
Molecular Formula C₉H₆D₄N₄O₂S₂[1]
Formula Weight 274.3 g/mol [1]
Purity ≥99% deuterated forms (d₁-d₄)[1]
Solubility Slightly soluble in DMSO and Methanol.[1][3]
Solid Storage -20°C[1][4][5]
Solid Stability ≥ 4 years at -20°C[1][4]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 1 mg/mL stock solution of this compound. Adjustments to mass and volume can be made to achieve the desired concentration.

3.1. Materials and Equipment

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (LC-MS grade)

  • Calibrated analytical balance

  • Amber glass vials or polypropylene tubes

  • Calibrated micropipettes

  • Vortex mixer and/or sonicator

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Safety Precautions

  • Handle this compound powder in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE to avoid inhalation or contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) before handling.

3.3. Preparation Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G start Start equilibrate Equilibrate This compound to RT start->equilibrate weigh Weigh Powder Accurately equilibrate->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate for complete dissolution add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at Recommended Temperature aliquot->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

3.4. Step-by-Step Procedure

  • Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture on the powder.

  • Weighing: Tare a clean, amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg).

  • Solvent Addition: Add the appropriate volume of solvent (e.g., 1 mL of DMSO for a 1 mg/mL solution) to the vial containing the powder.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator to ensure the solid is completely dissolved. The solution should be clear and free of particulates.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, preparation date, and user initials.

Storage and Stability of Stock Solutions

The stability of the prepared stock solution is critical for its use in long-term studies. To prevent degradation and variability from repeated freeze-thaw cycles, it is essential to aliquot the stock solution and store it at the correct temperature.[6]

Storage ConditionDurationRecommendations
-20°C Up to 1 monthSuitable for short-term storage.
-80°C Up to 6 monthsRecommended for long-term storage.

Key Recommendations:

  • Aliquoting: Immediately after preparation, divide the stock solution into small, single-use aliquots in amber vials or polypropylene tubes to minimize exposure to light and air.[6]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to degradation of the compound.[6]

  • Working Solutions: It is recommended to prepare fresh working solutions from the stock solution on the day of use.

Mechanism of Action of Sulfamethizole

While this compound serves as an internal standard, understanding the mechanism of its non-deuterated counterpart is valuable for researchers in the field. Sulfamethizole is a sulfonamide antibiotic that acts by inhibiting a crucial enzyme in the bacterial folic acid synthesis pathway.[3][7]

Key Points:

  • Target Enzyme: Dihydropteroate synthase (DHPS).[1][2][7]

  • Mechanism: Sulfamethizole is a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits DHPS, preventing PABA from being converted into dihydrofolic acid.[7][8][9]

  • Outcome: The blockade of folic acid synthesis disrupts the production of essential components like DNA, RNA, and proteins, leading to a bacteriostatic effect (inhibition of bacterial growth).[7][8]

The diagram below illustrates this inhibitory action.

G cluster_pathway Bacterial Folic Acid Synthesis cluster_products Essential Metabolites PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Metabolites DNA, RNA, Proteins DHF->Metabolites ... Inhibitor Sulfamethizole Inhibitor->DHPS  Inhibits

Caption: Mechanism of Sulfamethizole's inhibition of bacterial folate synthesis.

References

Application Note: High-Throughput Analysis of Sulfamethizole and Sulfamethizole-D4 Using Multiple Reaction Monitoring (MRM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sulfamethizole and its deuterated internal standard, Sulfamethizole-D4. The described methodology utilizes Multiple Reaction Monitoring (MRM) for selective and accurate measurement, making it suitable for various applications in drug metabolism, pharmacokinetics, and environmental analysis.

Introduction

Sulfamethizole is a sulfonamide antibiotic used for the treatment of urinary tract infections. Accurate and reliable quantification of Sulfamethizole in complex biological and environmental matrices is crucial for clinical monitoring, drug development, and environmental risk assessment. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[1] This application note provides optimized MRM transitions and a comprehensive experimental protocol for the analysis of Sulfamethizole and its stable isotope-labeled internal standard, this compound.

Quantitative Data Summary

The following tables summarize the optimized MRM parameters for the analysis of Sulfamethizole and this compound. These parameters were compiled from various sources and represent typical values that may require further optimization based on the specific instrumentation used.

Table 1: MRM Transitions and Mass Spectrometry Parameters for Sulfamethizole

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
271.0156.01550
271.0108.02550
271.092.03050

Table 2: MRM Transitions and Mass Spectrometry Parameters for this compound (Internal Standard)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
275.0160.01550
275.0112.02550
275.096.03050

Note: The MRM transitions for this compound are inferred based on a +4 Da mass shift from the parent compound due to the deuterium labeling on the benzene ring.

Experimental Protocols

This section outlines a typical experimental protocol for the analysis of Sulfamethizole and this compound in a biological matrix such as plasma or urine.

Sample Preparation: Protein Precipitation
  • To 100 µL of the sample (plasma, urine, etc.) in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (this compound) at a suitable concentration (e.g., 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • LC System: Agilent 1290 Infinity LC or equivalent.[1]

  • Column: Agilent ZORBAX XDB-C18 column (4.6 mm × 100 mm, 1.8 μm) or equivalent.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.[3]

  • Column Temperature: 40°C.[2]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

Mass Spectrometry
  • Mass Spectrometer: Agilent 6460 Triple Quadrupole MS or equivalent.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[2]

  • Gas Temperature: 350°C.[1]

  • Gas Flow: 10 L/min.[1]

  • Nebulizer Pressure: 45 psi.

  • Sheath Gas Temperature: 350°C.[1]

  • Sheath Gas Flow: 11 L/min.[1]

  • Capillary Voltage: 4000 V.[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of Sulfamethizole and this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample add_is Add this compound (Internal Standard) sample->add_is 100 µL precipitate Protein Precipitation (Acetonitrile) add_is->precipitate 300 µL centrifuge Centrifugation precipitate->centrifuge dry Evaporation centrifuge->dry Supernatant reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc Inject ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition and Analysis ms->data mrm_logic cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) cluster_q3 Quadrupole 3 (Q3) precursor Precursor Ion Selection (Sulfamethizole: m/z 271.0 This compound: m/z 275.0) fragmentation Collision-Induced Dissociation (Fragmentation) precursor->fragmentation product Product Ion Selection (e.g., m/z 156.0, 108.0) fragmentation->product detector Detector product->detector

References

Application Note and Protocol: Chromatographic Separation of Sulfamethizole from its D4 Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethizole is a sulfonamide antibiotic used for the treatment of urinary tract infections. In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as sulfamethizole-D4, is crucial for accurate quantification of the drug in biological matrices by liquid chromatography-mass spectrometry (LC-MS). This application note provides a detailed protocol for the chromatographic separation of sulfamethizole from its deuterated (D4) analogue using reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is a common practice in bioanalytical methods to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Sulfamethizole (analytical standard)

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of sulfamethizole and this compound in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the sulfamethizole primary stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in a mixture of acetonitrile and water (1:1, v/v).

Sample Preparation (for biological matrices, e.g., plasma)
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Method

A typical RP-HPLC method for the separation of sulfamethizole and its D4 analogue is as follows:

ParameterCondition
HPLC System A standard HPLC system with a binary pump, autosampler, and column oven.
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B 0.1% Formic acid in acetonitrile.
Gradient Program Time (min)
Flow Rate 0.3 mL/min.
Column Temperature 30°C.
Injection Volume 5 µL.
Mass Spectrometry Method

A triple quadrupole mass spectrometer is typically used for the quantification of sulfamethizole and its D4 analogue.

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive.
Multiple Reaction Monitoring (MRM) Transitions Compound
Source Temperature 350°C.
Gas Flow Dependent on the instrument, but typically optimized for maximum signal.
Nebulizer Pressure Dependent on the instrument.

Data Presentation

The chromatographic separation of sulfamethizole and its D4 analogue under the described conditions is expected to yield sharp, well-resolved peaks. Due to the isotopic labeling, the deuterated internal standard will have a slightly shorter retention time than the unlabeled analyte.[1][2]

Table 1: Representative Chromatographic and Mass Spectrometric Data

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Sulfamethizole4.2271.0156.0
This compound4.1275.0160.0

Table 2: Method Validation Parameters (Representative Data)

ParameterSulfamethizole
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Precision (%RSD) Intra-day: < 5%, Inter-day: < 7%
Accuracy (%Bias) Within ±10%
Recovery > 85%
Matrix Effect Minimal, compensated by the internal standard.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Standard & IS Preparation HPLC HPLC Separation (C18 Column) Standard_Prep->HPLC Sample_Prep Plasma Sample Preparation (Protein Precipitation) Sample_Prep->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Eluent Integration Peak Integration MS->Integration Raw Data Quantification Quantification (Analyte/IS Ratio) Integration->Quantification

References

Application Notes and Protocols: Use of Sulfamethizole-D4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfamethizole-D4 as an internal standard in pharmacokinetic studies of sulfamethizole. The information is intended for researchers, scientists, and professionals involved in drug development and bioanalysis.

Introduction

Sulfamethizole is a sulfonamide antibiotic primarily used in the treatment of urinary tract infections. Accurate determination of its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, being chemically identical to sulfamethizole but with a different mass, co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision in pharmacokinetic studies.

Data Presentation

The following table summarizes representative pharmacokinetic parameters of sulfamethizole in humans following oral administration. While the cited study did not use a deuterated internal standard, the values provide a useful reference for what can be expected in a pharmacokinetic study. The use of this compound in a validated LC-MS/MS method would enhance the reliability of such measurements.

Table 1: Pharmacokinetic Parameters of Sulfamethizole in Human Adults Following a Single Oral Dose

ParameterValueReference
Cmax (Maximum Plasma Concentration) Varies with dose; e.g., ~280 µg/L after a 200 mg dose of a derivative.[1][1]
Tmax (Time to Cmax) ~1.3 hours[1]
t1/2 (Elimination Half-life) ~1.64 hours[1]
AUC (Area Under the Curve) Varies with dose.
Clearance ~0.24 L/h[1]
Volume of Distribution ~0.57 L/kg[1]

Experimental Protocols

A validated LC-MS/MS method is essential for the accurate quantification of sulfamethizole in biological matrices. The following protocol is a representative example adapted from methodologies used for the analysis of other sulfonamides, like sulfamethoxazole, employing a deuterated internal standard.[2]

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of sulfamethizole from plasma samples.

Materials:

  • Human plasma samples containing sulfamethizole

  • This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile

  • 10mM Ammonium Formate buffer (pH 4.5)

  • Methyl tert-butyl ether (MTBE)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds to ensure thorough mixing.

  • Add 1 mL of MTBE to the tube.

  • Vortex for 5 minutes to extract the analyte and internal standard.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (e.g., Acetonitrile: 10mM Ammonium Formate pH 4.5 (60:40 v/v)).

  • Vortex for 1 minute to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example): [2]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile: 10mM Ammonium Formate pH 4.5 (60:40 v/v)

  • Flow Rate: 0.400 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Run Time: Approximately 3-5 minutes

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Sulfamethizole: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined during method development)

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined during method development, typically +4 Da shift from the parent compound)

  • Ion Source Parameters (to be optimized):

    • Capillary Voltage: e.g., 3.0 kV

    • Source Temperature: e.g., 150°C

    • Desolvation Gas Flow: e.g., 800 L/hr

    • Cone Gas Flow: e.g., 50 L/hr

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix.

  • Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of sulfamethizole. A linear range covering the expected concentrations in the pharmacokinetic study should be established (e.g., 1-1000 ng/mL).[2]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Intra- and inter-day precision should be <15% CV, and accuracy should be within 85-115% of the nominal concentration.[2]

  • Matrix Effect: Assessed to ensure that the ionization of the analyte and IS is not suppressed or enhanced by endogenous components of the plasma.

  • Recovery: The efficiency of the extraction process for both the analyte and the IS should be determined and be consistent.[2]

  • Stability: The stability of sulfamethizole in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of sulfamethizole using this compound as an internal standard.

experimental_workflow cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_pk_analysis Pharmacokinetic Analysis dosing Dosing of Sulfamethizole to Subjects sampling Serial Blood Sampling dosing->sampling Over Time plasma_sep Plasma Separation sampling->plasma_sep is_spike Spiking with This compound (IS) plasma_sep->is_spike extraction Liquid-Liquid Extraction is_spike->extraction reconstitution Reconstitution extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_proc Data Processing (Analyte/IS Ratio) lcms->data_proc pk_calc Calculation of PK Parameters (Cmax, t1/2, AUC) data_proc->pk_calc metabolic_pathway sulfamethizole Sulfamethizole n_acetyl N4-acetyl-sulfamethizole (Metabolite) sulfamethizole->n_acetyl N-acetyltransferase excretion Renal Excretion sulfamethizole->excretion Unchanged n_acetyl->excretion

References

Troubleshooting & Optimization

Potential for deuterium exchange in Sulfamethizole-D4

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sulfamethizole-D4

This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals using this compound as an internal standard or in other applications. The primary focus is to address concerns regarding the stability of the deuterium labels and the potential for hydrogen-deuterium (H/D) exchange during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the potential for deuterium exchange in this compound under typical analytical conditions?

A: The potential for deuterium exchange in this compound is very low under standard analytical conditions, such as those used in liquid chromatography-mass spectrometry (LC-MS).

The deuterium atoms in this compound are located on the phenyl (aromatic) ring, specifically at the 2, 3, 5, and 6 positions[1]. Carbon-deuterium (C-D) bonds on an aromatic ring are covalent and non-labile, meaning they are generally stable and do not readily exchange with hydrogen atoms from solvents like water, methanol, or acetonitrile.

Significant H/D exchange on aromatic rings typically requires harsh conditions that are not encountered in routine bioanalysis, such as:

  • Strong deuterated acid catalysts (e.g., DCl, D₂SO₄)[2][3].

  • High temperatures.

  • The presence of metal catalysts[4].

While some in-source back-exchange has been reported for certain molecules under specific mass spectrometry conditions like Atmospheric Pressure Chemical Ionization (APCI), this is less common with the more widely used Electrospray Ionization (ESI)[5][6]. For most applications using standard LC-MS protocols with ESI, the isotopic purity of this compound is expected to remain intact.

cluster_conditions Influencing Factors Stability C-D Bond Stability on Phenyl Ring LowRisk Low Risk of Exchange Stability->LowRisk Maintained Under HighRisk Increased Risk of Exchange Stability->HighRisk Compromised By Typical Standard LC-MS Conditions (e.g., 0.1% Formic Acid, RT) LowRisk->Typical pH Extreme pH (Strong Acid/Base) HighRisk->pH Temp High Temperature (> 60°C) HighRisk->Temp Catalyst Metal Catalysts HighRisk->Catalyst

Caption: Factors influencing the stability of deuterium labels on the aromatic ring of this compound.

Q2: Under which specific experimental conditions should I be cautious about potential deuterium exchange?

A: While generally stable, extreme conditions can increase the risk of back-exchange (D to H). The following table summarizes the risk levels associated with common experimental parameters.

ParameterLow-Risk ConditionModerate/High-Risk ConditionRecommendations
pH Near neutral (pH 3-8). Mobile phases with 0.1% formic or acetic acid are generally safe.pH < 2 or pH > 10, especially when combined with heat. Use of strong, non-deuterated acids or bases.Avoid prolonged storage or incubation in highly acidic or basic solutions. If extreme pH is necessary, perform stability tests.
Temperature Ambient room temperature up to 40°C for sample preparation and analysis.Prolonged exposure to temperatures > 60°C, such as during sample derivatization or accelerated stability studies.Minimize the time samples are exposed to high temperatures. Store stock solutions and samples at recommended low temperatures.
Solvent System Standard LC-MS solvents (Water, Acetonitrile, Methanol) with common additives.Use of deuterated solvents (e.g., D₂O) as the primary solvent if the goal is to prevent back-exchange.For routine analysis, standard HPLC-grade solvents are appropriate and pose no risk. The concern is primarily with conditions that could catalyze exchange.
MS Ion Source Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI), especially with high desolvation temperatures.[5]If using APCI, optimize the source temperature to the lowest level that provides adequate sensitivity to minimize the risk of in-source exchange.
Q3: My this compound internal standard response is variable, or I see unexpected masses (e.g., M-1, M-2). Could this be deuterium exchange?

A: While other analytical issues are more common (e.g., ion suppression, instrument variability, sample degradation), deuterium exchange is a possibility, especially if you observe a consistent pattern of mass loss corresponding to the loss of one or more deuterium atoms. This troubleshooting workflow can help you diagnose the issue.

Caption: Troubleshooting workflow for diagnosing inconsistent internal standard (IS) signals.

Q4: How can I perform an experiment to confirm the stability of this compound under my specific analytical conditions?

A: A simple incubation experiment can provide definitive evidence of the stability of your deuterated standard in your specific matrix or mobile phase.

Objective: To determine if deuterium back-exchange occurs on this compound when incubated under the most extreme temperature and pH conditions of your analytical method.

Materials:

  • This compound stock solution

  • Your mobile phase A and mobile phase B (or any other solvent/solution of concern)

  • LC-MS grade water and acetonitrile/methanol

  • Autosampler vials

  • Calibrated LC-MS/MS system

Experimental Protocol:

  • Preparation of Test Solutions:

    • Prepare a solution of this compound at a typical working concentration (e.g., 100 ng/mL) in the solvent system you wish to test. For example, prepare solutions in:

      • Mobile Phase A (e.g., 0.1% Formic Acid in Water)

      • Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile)

      • A 50:50 mixture of Mobile Phase A and B.

    • Prepare a "Time Zero" control sample by immediately diluting an aliquot of the test solution into a vial with a neutral, largely organic solvent (like 90% Acetonitrile) to stop any potential reaction and placing it in the autosampler at low temperature (e.g., 4°C).

  • Incubation:

    • Place aliquots of the test solutions at the highest temperature they would encounter in your workflow (e.g., in a heated autosampler at 40°C or a water bath at 60°C for accelerated testing).

    • Incubate for a period that exceeds your typical analytical run time or sample storage time (e.g., 4, 8, and 24 hours).

  • Sample Analysis:

    • At each time point (e.g., 0, 4, 8, 24 hours), take an aliquot of each incubated solution, dilute if necessary as with the T=0 sample, and place it in the cool autosampler.

    • Analyze all samples (T=0 and incubated time points) using your established LC-MS/MS method.

  • Data Analysis:

    • Acquire data in full scan mode or by monitoring multiple MRMs for the parent ion of this compound (M) and potential back-exchanged products (M-1, M-2, M-3, M-4).

    • Primary Endpoint: Compare the mass spectra of the incubated samples to the T=0 sample. The appearance or increase in the abundance of ions at M-1, M-2, etc., would indicate deuterium exchange.

    • Secondary Endpoint: Monitor the peak area of the primary MRM transition for this compound. A significant decrease in signal over time, not attributable to other forms of degradation, could also suggest an issue.

By following this protocol, you can confidently assess the stability of this compound within the specific context of your laboratory's methods and conditions.

References

Optimizing MS source parameters for Sulfamethizole-D4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Sulfamethizole-D4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry (MS) source parameters and overcoming common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting MS source parameters for analyzing this compound?

A1: Optimizing MS source parameters is crucial for achieving maximum sensitivity and reproducibility. While the optimal parameters can vary between different mass spectrometers, the following table summarizes commonly reported starting points for the analysis of sulfonamides, including sulfamethizole, which can be adapted for this compound. It is recommended to perform a systematic optimization for your specific instrument and method.

ParameterTypical Value RangeCommon Starting Point
Ionization ModePositive Electrospray Ionization (ESI+)ESI+
Capillary Voltage3.5 - 5.5 kV4.0 kV[1]
Nebulizer Gas Pressure30 - 55 psi40 psi
Drying Gas Flow8 - 14 L/min10 L/min[2]
Drying Gas Temperature250 - 550 °C350 °C[2][3]
Sheath Gas Flow10 - 12 L/min11 L/min[2]
Sheath Gas Temperature300 - 400 °C350 °C[2]
Nozzle Voltage0 - 2000 V0 V[2]

Q2: What are the expected precursor and product ions for this compound in positive ESI mode?

A2: For Sulfamethizole, the protonated molecule [M+H]+ is typically observed at m/z 271.[4] The deuterated internal standard, this compound, would therefore have a precursor ion of [M+4+H]+ at m/z 275. Common product ions for sulfonamides result from the cleavage of the sulfonamide bond, leading to characteristic fragments. A common fragment ion for many sulfonamides is m/z 156.[4][5] Further fragmentation can lead to ions at m/z 108 and 92.[5]

Q3: I am observing poor signal intensity for this compound. What are the potential causes and solutions?

A3: Poor signal intensity can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Source Parameters: The default instrument settings may not be ideal for your analyte. Systematically optimize parameters such as capillary voltage, gas flows, and temperatures.[6][7][8]

  • Ion Suppression: Matrix components from the sample can co-elute with your analyte and suppress its ionization.[9] To mitigate this, improve your sample preparation method (e.g., using solid-phase extraction) or adjust your chromatographic conditions to separate the analyte from interfering matrix components.[10]

  • Incorrect Mobile Phase pH: Sulfonamides are generally analyzed in acidic mobile phases to promote protonation.[10] Ensure your mobile phase pH is appropriate for positive ionization mode.

  • Analyte Degradation: Although less common, the stability of the analyte in the prepared sample should be considered.

Q4: My deuterated internal standard (this compound) signal is decreasing throughout the analytical run. What could be the issue?

A4: A decreasing signal for a deuterated internal standard can be a perplexing issue. Potential causes include:

  • Carryover: Residual analyte from a previous high-concentration sample may be eluting in subsequent runs, leading to a perceived decrease in the internal standard response. Ensure your wash steps between injections are adequate.

  • Ion Source Contamination: Over time, the ion source can become contaminated, leading to a general decline in sensitivity that may affect the internal standard.[11] Regular cleaning of the ion source is recommended.

  • Stability of the Deuterated Standard: In some cases, deuterated standards can undergo hydrogen-deuterium exchange, especially under certain pH and temperature conditions, although this is less common for aromatic deuteration.[12][13] It is good practice to check the stability of your internal standard in the final sample solvent.

  • Differential Matrix Effects: Although stable isotope-labeled internal standards are designed to compensate for matrix effects, in some complex matrices, the analyte and the internal standard may experience slightly different degrees of ion suppression, leading to variability.[14]

Troubleshooting Guides

Issue 1: High Background Noise
  • Symptom: The baseline in your chromatogram is noisy, making it difficult to accurately integrate low-level peaks.

  • Possible Causes & Solutions:

    • Contaminated Mobile Phase: Use high-purity LC-MS grade solvents and additives. Prepare fresh mobile phases daily.

    • Dirty Ion Source: Follow the manufacturer's instructions to clean the ion source components.

    • Leaks in the LC System: Check for any leaks in your LC system, as this can introduce air and cause pressure fluctuations.

Issue 2: Inconsistent Peak Areas and Retention Times
  • Symptom: The peak areas and retention times for this compound are not reproducible across multiple injections.

  • Possible Causes & Solutions:

    • LC System Instability: Ensure the LC pump is delivering a stable flow rate and that the column temperature is consistent.

    • Sample Preparation Variability: Standardize your sample preparation workflow to minimize variations between samples.

    • Column Degradation: The performance of the analytical column can degrade over time. Consider replacing the column if performance does not improve with other troubleshooting steps.

Experimental Protocols

Protocol 1: General Method for Sulfonamide Analysis in Milk

This protocol provides a general overview of a sample preparation and LC-MS/MS analysis method for sulfonamides in a complex matrix like milk, which can be adapted for this compound.[4]

  • Sample Extraction:

    • To a milk sample, add a mixture of acetonitrile and ethyl acetate (e.g., 6:4 v/v).

    • Vortex the mixture to precipitate proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

  • Solvent Evaporation and Fat Removal:

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add hexane to the residue and vortex to extract lipids.

  • Final Sample Preparation:

    • Remove the hexane layer.

    • Reconstitute the residue in a solution of 10% methanol in water.

    • Vortex and transfer an aliquot for LC-MS/MS analysis.

Visualizations

experimental_workflow General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample (e.g., Plasma, Milk) spike Spike with this compound (IS) sample->spike extraction Protein Precipitation / Extraction spike->extraction cleanup Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization ms_detection Tandem Mass Spectrometry (MS/MS) ms_ionization->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: A generalized workflow for the analysis of this compound.

troubleshooting_logic Troubleshooting Logic for Poor Signal Intensity start Poor Signal Intensity Observed check_source Optimize MS Source Parameters? (Voltage, Gas, Temp) start->check_source check_matrix Investigate Matrix Effects? (Dilution, SPE) check_source->check_matrix No solution_source Improved Signal check_source->solution_source Yes check_mobile_phase Verify Mobile Phase pH? check_matrix->check_mobile_phase No solution_matrix Reduced Ion Suppression check_matrix->solution_matrix Yes check_stability Assess Analyte Stability? check_mobile_phase->check_stability No solution_ph Enhanced Protonation check_mobile_phase->solution_ph Yes solution_stability Confirmed Stability check_stability->solution_stability Yes

Caption: A decision tree for troubleshooting poor signal intensity.

References

Technical Support Center: In-Source Fragmentation of Sulfamethizole-D4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Sulfamethizole-D4. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to in-source fragmentation during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A1: In-source fragmentation (ISF) is the unintended fragmentation of an analyte that occurs in the ion source of a mass spectrometer before the precursor ion is isolated for tandem mass spectrometry (MS/MS).[1] This phenomenon can lead to an underestimation of the precursor ion concentration and an overestimation of fragment ions, potentially impacting the accuracy and precision of quantification. For isotopically labeled internal standards like this compound, understanding and controlling ISF is critical for reliable analytical results.

Q2: What are the primary factors that influence the in-source fragmentation of this compound?

A2: The two main instrumental parameters that influence in-source fragmentation are the cone voltage (also referred to as fragmentor voltage or declustering potential) and the ion source temperature.[2] Higher cone voltages and source temperatures increase the internal energy of the ions, leading to a greater degree of fragmentation.[2][3] The chemical nature of the analyte also plays a role; sulfonamides are a class of compounds known to be susceptible to fragmentation.

Q3: What are the common fragment ions observed for Sulfamethizole and this compound?

A3: Sulfamethizole and its deuterated analog, this compound, exhibit characteristic fragmentation patterns. The most common fragmentation involves the cleavage of the sulfonamide bond. For Sulfamethizole, this typically results in a prominent fragment ion at m/z 156. Due to the deuterium labeling on the benzene ring, the corresponding fragment for this compound will be observed at m/z 160. Other common fragments can arise from further breakdown of these primary fragments.

Troubleshooting Guide

Issue: High abundance of fragment ions and low abundance of the precursor ion for this compound in the mass spectrum.

Cause: This is a classic indicator of excessive in-source fragmentation. The energy within the ion source is high enough to cause the this compound molecules to fragment before they reach the mass analyzer.

Solution:

  • Optimize the Cone Voltage: The cone voltage is the most critical parameter for controlling in-source fragmentation.[2] Systematically reduce the cone voltage to find an optimal value that maximizes the precursor ion signal while minimizing fragmentation. It is advisable to perform a cone voltage ramping experiment to determine the ideal setting for your specific instrument and method.

  • Adjust the Ion Source Temperature: High source temperatures can contribute to the thermal degradation of the analyte, leading to fragmentation.[4] If reducing the cone voltage is insufficient, try lowering the source temperature in increments of 25 °C and observe the impact on the precursor and fragment ion intensities.

  • Check Mobile Phase Composition: While less common, the mobile phase composition can sometimes influence ionization efficiency and ion stability. Ensure that the mobile phase is appropriate for the analysis of sulfonamides and that the pH is suitable for maintaining the desired ionization state.

Issue: Inconsistent quantification results for Sulfamethizole when using this compound as an internal standard.

Cause: If the in-source fragmentation of the analyte and the internal standard is not consistent and proportional across different samples and concentrations, it can lead to variability in the calculated results.

Solution:

  • Co-elution of Analyte and Internal Standard: Ensure that the chromatographic separation achieves co-elution of Sulfamethizole and this compound. This is crucial for ensuring that both compounds experience the same ion source conditions and any matrix effects simultaneously.

  • Re-optimize Source Parameters: Re-evaluate and optimize the cone voltage and source temperature to minimize in-source fragmentation for both the analyte and the internal standard. The goal is to find a "sweet spot" that provides sufficient signal for both precursor ions with minimal and consistent fragmentation.

  • Matrix Effects Evaluation: Conduct experiments to assess the presence of matrix effects that might be differentially affecting the ionization and fragmentation of the analyte and the internal standard. This can be done by comparing the response of the analytes in solvent versus in a matrix extract.

Data Presentation

Table 1: Effect of Cone Voltage on In-Source Fragmentation of this compound

Cone Voltage (V)Precursor Ion ([M+H]+ at m/z 275) Relative Abundance (%)Key Fragment Ion (m/z 160) Relative Abundance (%)
10955
208515
306040
403565
501585

This table presents hypothetical data to illustrate the expected trend of increasing in-source fragmentation with higher cone voltage.

Table 2: Key Mass Spectrometric Transitions for Sulfamethizole and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Sulfamethizole271156108
This compound275160112

Experimental Protocols

LC-MS/MS Method for the Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Instrument parameters should be optimized for your specific LC-MS/MS system.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: Optimize between 10-50 V (start with 20 V).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/Hr.

  • Desolvation Gas Flow: 600 L/Hr.

  • Collision Gas: Argon.

  • MRM Transitions: As listed in Table 2.

Visualizations

Fragmentation Pathway of this compound cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor This compound [M+H]+ = m/z 275 fragment1 m/z 160 precursor->fragment1 Loss of C6H4D4SO2NH fragment2 m/z 112 fragment1->fragment2 Loss of SO2

Caption: Fragmentation pathway of this compound.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection extraction Solid Phase Extraction (SPE) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection LC Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MS/MS Detection (MRM) ionization->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: A typical experimental workflow for LC-MS/MS analysis.

Troubleshooting In-Source Fragmentation start High In-Source Fragmentation Observed? reduce_cone Reduce Cone Voltage start->reduce_cone Yes resolved Issue Resolved start->resolved No not_resolved Issue Persists reduce_cone->not_resolved check_temp Lower Source Temperature not_resolved2 not_resolved2 check_temp->not_resolved2 Issue Persists mobile_phase Evaluate Mobile Phase contact_support Contact Technical Support mobile_phase->contact_support If not resolved resolved2 resolved2 mobile_phase->resolved2 Issue Resolved end end not_resolved->check_temp Yes not_resolved->contact_support No not_resolved2->mobile_phase Yes not_resolved2->contact_support No end2 end2

Caption: A decision tree for troubleshooting in-source fragmentation.

References

Technical Support Center: Mitigating Ion Suppression with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated internal standards to mitigate ion suppression in liquid chromatography-mass spectrometry (LC-MS) experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when using deuterated internal standards to correct for ion suppression.

Issue 1: Significant Ion Suppression is Still Observed Despite Using a Deuterated Internal Standard

Possible Causes and Solutions:

CauseSolution
Chromatographic Separation Issues The deuterated internal standard (IS) and the analyte may not be perfectly co-eluting, leading them to experience different matrix effects. Significant isotopic effects, especially with deuterium labeling, can sometimes cause a slight shift in retention time.[1]
* Action: Optimize the chromatographic method to ensure co-elution. This may involve adjusting the gradient, mobile phase composition, or column chemistry.
High Concentration of Internal Standard An excessively high concentration of the deuterated internal standard can itself contribute to ion suppression, affecting both the analyte and the IS.[2]
* Action: Evaluate a range of IS concentrations to find the optimal level that provides a stable signal without causing self-suppression. A common practice is to use an IS concentration that is in the mid-range of the calibration curve for the analyte.
Different Susceptibility to Matrix Effects In rare cases, the analyte and the deuterated IS may exhibit different susceptibilities to ion suppression from specific matrix components.
* Action: Perform a post-column infusion experiment to visually assess the regions of ion suppression and confirm that both the analyte and IS are affected similarly.
Contamination of the Ion Source A contaminated ion source can lead to erratic ionization and signal suppression that may not be fully compensated for by the internal standard.
* Action: Clean the ion source regularly according to the manufacturer's recommendations.
Issue 2: Poor Reproducibility of the Analyte/Internal Standard Area Ratio

Possible Causes and Solutions:

CauseSolution
Inconsistent Internal Standard Spiking Inaccurate or inconsistent addition of the internal standard to samples and calibrators is a common source of variability.
* Action: Ensure precise and consistent pipetting of the internal standard solution. Add the IS to all samples, standards, and quality controls at the beginning of the sample preparation process to account for variability in extraction recovery.
Analyte or Internal Standard Instability The analyte or the deuterated internal standard may be degrading in the sample matrix or during sample processing.
* Action: Investigate the stability of both the analyte and the IS under the experimental conditions. This may involve performing freeze-thaw stability, bench-top stability, and autosampler stability experiments.
Carryover Residual analyte or IS from a high-concentration sample can carry over into a subsequent injection of a low-concentration sample, affecting the area ratio.
* Action: Optimize the autosampler wash procedure. Inject a blank sample after a high-concentration sample to assess for carryover.

Frequently Asked Questions (FAQs)

Fundamentals of Ion Suppression and Internal Standards

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[3] These interfering components can compete for ionization in the MS source, leading to a decreased signal for the analyte of interest and compromising the accuracy and precision of quantitative analysis.[2][4]

Q2: How does a deuterated internal standard help mitigate ion suppression?

A2: A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced with deuterium. Since it is chemically almost identical to the analyte, it has very similar physicochemical properties, including retention time and ionization efficiency.[5] Therefore, it is assumed to experience the same degree of ion suppression as the analyte.[2] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[3]

Q3: What are the key characteristics of an ideal deuterated internal standard?

A3: An ideal deuterated internal standard should:

  • Be chemically and isotopically pure.

  • Have a sufficient mass difference from the analyte to be distinguished by the mass spectrometer (typically ≥ 3 amu).

  • Exhibit the same chromatographic behavior (co-elution) as the analyte.

  • Demonstrate the same ionization response and be affected by matrix effects in the same way as the analyte.

  • Be stable throughout the entire analytical process.

Experimental Design and Data Interpretation

Q4: How do I determine if ion suppression is affecting my assay?

A4: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of the analyte solution is introduced into the mobile phase after the analytical column. A blank matrix sample is then injected. Any decrease in the constant analyte signal indicates a region of ion suppression.[6][7]

Q5: What concentration of deuterated internal standard should I use?

A5: The concentration of the deuterated internal standard should be optimized to provide a strong and reproducible signal without causing ion suppression itself. A general guideline is to use a concentration that is in the mid-range of the calibration curve of the analyte.[8]

Q6: What should I do if my deuterated internal standard shows a different retention time than my analyte?

A6: A slight shift in retention time between a deuterated internal standard and the analyte can sometimes occur due to the deuterium isotope effect. If the shift is significant, it can compromise the ability of the IS to compensate for matrix effects. In such cases, you should try to optimize your chromatographic conditions (e.g., gradient, temperature, mobile phase) to achieve co-elution. If co-elution cannot be achieved, a different internal standard, such as a ¹³C or ¹⁵N labeled standard, may be considered as they are less prone to chromatographic shifts.

Experimental Protocols

Protocol 1: Evaluation of Ion Suppression Using Post-Column Infusion

Objective: To qualitatively identify regions of ion suppression in a chromatographic run.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-piece for mixing

  • Standard solution of the analyte

  • Blank matrix extract (e.g., protein-precipitated plasma from a control source)

  • Mobile phases

Procedure:

  • System Setup:

    • Set up the LC system with the analytical column and mobile phases to be used for the assay.

    • Connect the outlet of the LC column to one inlet of a tee-piece.

    • Connect a syringe pump containing the analyte standard solution to the second inlet of the tee-piece.

    • Connect the outlet of the tee-piece to the mass spectrometer's ion source.

  • Analyte Infusion:

    • Begin the LC gradient run with a blank injection (e.g., mobile phase).

    • Simultaneously, start the syringe pump to infuse the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min). This will generate a stable, elevated baseline signal for the analyte.

  • Matrix Injection:

    • Once a stable baseline is achieved, inject the blank matrix extract onto the LC column.

  • Data Analysis:

    • Monitor the signal of the infused analyte throughout the chromatographic run.

    • Any significant drop in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.

Visualizations

Ion_Suppression_Mechanism cluster_source Mass Spectrometer Ion Source cluster_output Signal Output Analyte Analyte Droplet ESI Droplet (Limited Surface Area) Analyte->Droplet Enters Matrix Matrix Components Matrix->Droplet Competes for Surface Access GasPhase Gas Phase Ions Droplet->GasPhase Evaporation & Ionization Detector Detector GasPhase->Detector Signal Generation SuppressedSignal Suppressed Analyte Signal Detector->SuppressedSignal Reduced Signal

Caption: Mechanism of Ion Suppression in Electrospray Ionization (ESI).

Deuterated_IS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Start Sample Collection (e.g., Plasma) Spike Spike with Deuterated Internal Standard (IS) Start->Spike Extract Sample Extraction (e.g., Protein Precipitation) Spike->Extract Inject Inject Sample onto LC-MS Extract->Inject Separate Chromatographic Separation (Analyte and IS Co-elute) Inject->Separate Detect Mass Spectrometric Detection Separate->Detect IonSuppression Ion Suppression Event Separate->IonSuppression Ratio Calculate Peak Area Ratio (Analyte / IS) Detect->Ratio Quantify Quantify Analyte Concentration Ratio->Quantify Result Accurate Result Quantify->Result IonSuppression->Detect Affects Analyte & IS Equally

Caption: Experimental workflow for mitigating ion suppression.

Troubleshooting_Logic Start Ion Suppression Observed with IS? CheckCoelution Check Analyte/IS Co-elution Start->CheckCoelution Yes Resolved Issue Resolved Start->Resolved No OptimizeLC Optimize LC Method CheckCoelution->OptimizeLC No Co-elution CheckISConc Evaluate IS Concentration CheckCoelution->CheckISConc Co-elution OK OptimizeLC->Resolved AdjustISConc Adjust IS Concentration CheckISConc->AdjustISConc Too High/Low CheckReproducibility Poor Area Ratio Reproducibility? CheckISConc->CheckReproducibility Concentration OK AdjustISConc->Resolved CheckSpiking Verify IS Spiking Procedure CheckReproducibility->CheckSpiking Yes ContactSupport Contact Technical Support CheckReproducibility->ContactSupport No ImproveSpiking Improve Pipetting Technique CheckSpiking->ImproveSpiking Inconsistent CheckStability Assess Analyte/IS Stability CheckSpiking->CheckStability Consistent ImproveSpiking->Resolved ModifyConditions Modify Storage/ Processing Conditions CheckStability->ModifyConditions Unstable CheckStability->ContactSupport Stable ModifyConditions->Resolved

Caption: Troubleshooting logic for ion suppression issues.

References

Cross-contamination issues with Sulfamethizole-D4 standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address cross-contamination issues and other common problems encountered when using Sulfamethizole-D4 as an internal standard in analytical experiments, particularly with liquid chromatography-mass spectrometry (LC-MS) systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

This compound is a stable isotope-labeled version of the antibiotic sulfamethizole. It is commonly used as an internal standard in quantitative analytical methods, such as LC-MS, for the determination of sulfamethizole in various samples. Because it has nearly identical chemical and physical properties to the unlabeled analyte, it can be used to correct for variability during sample preparation, injection, and ionization, leading to more accurate and precise measurements.[1][2]

Q2: What are the primary sources of cross-contamination when using this compound?

Cross-contamination, often observed as "carryover," can originate from several sources within the analytical system.[3][4] The most common sources include:

  • Autosampler: Residual standard adhering to the needle, syringe, or valve.

  • Injector Port and Valve: Adsorption of the standard onto surfaces.

  • LC Column: Incomplete elution from the previous injection.

  • Mass Spectrometer Source: Contamination of the ion source.

  • Sample Preparation: Contamination of solvents, reagents, or labware.[5]

Q3: How can I distinguish between carryover and general system contamination?

A systematic approach involving the injection of blank samples can help differentiate between these two issues.[4]

  • Carryover: The signal from the analyte/internal standard will be highest in the first blank injection immediately following a high-concentration sample and will decrease with subsequent blank injections.

  • System Contamination: A consistent signal for the analyte/internal standard will be observed across multiple blank injections, regardless of the preceding sample's concentration. This may point to contaminated solvents, mobile phases, or system components.[4]

Troubleshooting Guides

Issue 1: High background or presence of this compound in blank injections.

This is a classic sign of carryover or contamination. Follow these steps to identify and resolve the issue.

Troubleshooting Steps:

  • Identify the Source:

    • Inject a series of blanks. If the signal decreases with each injection, it's likely carryover. If the signal remains constant, it's likely contamination of a solvent or a system component.[4]

    • To pinpoint the source of carryover, systematically bypass components of the LC system (e.g., inject directly into the column, bypassing the autosampler) and observe the effect on the blank signal.

  • Mitigation Strategies:

    • Optimize Wash Solvents: Ensure the autosampler wash solution is effective at removing this compound. A strong organic solvent or a mixture that mimics the mobile phase at its strongest elution point is often effective. Consider adding a small percentage of acid or base to the wash solvent to disrupt interactions.

    • Increase Wash Cycles/Volume: Increase the number of needle wash cycles or the volume of wash solvent used between injections.

    • Injector and Valve Cleaning: Flush the injector and valve with a strong solvent. If the problem persists, the rotor seal may need to be cleaned or replaced.[4]

    • Column Flushing: Develop a robust column washing procedure to be used after each analytical batch. This may involve flushing with a high-percentage organic solvent.

Quantitative Data Summary for Troubleshooting Carryover:

Injection SequenceExpected Result (Carryover)Expected Result (Contamination)
High Concentration StandardHigh SignalHigh Signal
Blank 1Decreased SignalConsistent Signal
Blank 2Further Decreased SignalConsistent Signal
Blank 3Negligible/No SignalConsistent Signal
Issue 2: Inconsistent Internal Standard Response.

An inconsistent response from this compound across samples and calibrators can compromise the accuracy of your quantitative analysis.[1]

Troubleshooting Steps:

  • Verify Standard Preparation:

    • Double-check the concentration of the this compound working solution.

    • Ensure the standard is fully dissolved and the solution is homogeneous.

  • Assess Sample Matrix Effects:

    • Matrix effects can cause ion suppression or enhancement, leading to inconsistent internal standard response.[6]

    • Prepare a set of samples with the internal standard spiked into a matrix blank and compare the response to the internal standard in a neat solution. A significant difference indicates matrix effects.

  • Mitigation Strategies:

    • Improve Sample Preparation: Incorporate additional cleanup steps (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.

    • Modify Chromatographic Conditions: Adjust the LC gradient to better separate the analyte and internal standard from co-eluting matrix components.[6]

    • Dilute the Sample: If possible, diluting the sample can reduce the concentration of matrix components and mitigate their effect.

Experimental Protocols

Protocol 1: Systematic Carryover Identification

  • Prepare a high-concentration working standard of this compound.

  • Prepare a series of blank samples (mobile phase or matrix blank).

  • Inject the high-concentration standard.

  • Immediately inject three to five consecutive blank samples.

  • Analyze the peak area of this compound in each blank injection.

  • A sequential decrease in peak area indicates carryover. A consistent peak area suggests system contamination.

Protocol 2: Assessing Matrix Effects

  • Prepare a this compound solution in the initial mobile phase (neat solution).

  • Prepare a matrix blank (a sample of the same type as your study samples but without the analyte or internal standard).

  • Spike the matrix blank with the same concentration of this compound as the neat solution.

  • Inject both the neat solution and the spiked matrix blank multiple times.

  • Calculate the average peak area for both sets of injections.

  • The matrix effect can be quantified as: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

Visualizations

Carryover_Troubleshooting_Workflow start High Signal in Blank is_carryover Inject Series of Blanks. Signal Decreasing? start->is_carryover carryover Carryover Issue is_carryover->carryover Yes contamination Contamination Issue is_carryover->contamination No optimize_wash Optimize Wash Solvents & Cycles carryover->optimize_wash check_solvents Check Solvents & Mobile Phase contamination->check_solvents clean_injector Clean/Replace Injector Components optimize_wash->clean_injector flush_column Develop Column Flushing Protocol clean_injector->flush_column end Problem Resolved flush_column->end clean_system Clean LC System & Source check_solvents->clean_system clean_system->end

Caption: Troubleshooting workflow for high signal in blank injections.

Inconsistent_IS_Response_Troubleshooting start Inconsistent IS Response check_prep Verify Standard Preparation (Concentration, Dissolution) start->check_prep is_prep_ok Preparation OK? check_prep->is_prep_ok reprepare Re-prepare Standard is_prep_ok->reprepare No assess_matrix Assess Matrix Effects is_prep_ok->assess_matrix Yes reprepare->check_prep is_matrix_effect Significant Matrix Effect? assess_matrix->is_matrix_effect improve_cleanup Improve Sample Cleanup (SPE, LLE) is_matrix_effect->improve_cleanup Yes end Problem Resolved is_matrix_effect->end No modify_chrom Modify Chromatography improve_cleanup->modify_chrom dilute_sample Dilute Sample modify_chrom->dilute_sample dilute_sample->end

Caption: Troubleshooting workflow for inconsistent internal standard response.

References

Technical Support Center: Stability of Sulfamethizole-D4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfamethizole-D4 as an internal standard in bioanalytical methods. The information provided is intended to help ensure the accuracy and reliability of experimental results by addressing potential stability issues in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

A1: While specific stability data for this compound stock solutions is not extensively published, general recommendations for deuterated internal standards of similar sulfonamides suggest storing stock solutions in a non-polar organic solvent (e.g., methanol, acetonitrile) at -20°C or -80°C. A supplier of this compound indicates a shelf life of at least 4 years for the neat compound, suggesting good intrinsic stability.[1] However, stability in solution should be verified. For a related compound, Sulfamethoxazole-d4, stock solutions are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q2: How stable is this compound in plasma during storage?

  • Short-term (Bench-top): Stable for at least 24 hours at room temperature.

  • Long-term: Stable for at least 8 weeks at -20°C.

  • Freeze-Thaw Cycles: Stable for at least three freeze-thaw cycles.

It is crucial to perform your own stability experiments for this compound in the specific plasma matrix (e.g., human, rat, mouse) and anticoagulant used in your studies.

Q3: Is this compound stable in urine samples?

A3: Similar to plasma, specific stability data for this compound in urine is limited. For the parent compound, sulfamethoxazole, stability in urine has been validated under various conditions. It is recommended to conduct a stability assessment of this compound in urine at different temperatures (room temperature, 4°C, -20°C, and -80°C) and for a duration that reflects your sample handling and storage workflow.

Q4: What about the stability of this compound in tissue homogenates?

A4: The stability of this compound in tissue homogenates is highly dependent on the tissue type, the homogenization buffer used, and the presence of endogenous enzymes. There is no published data on this. Therefore, it is essential to perform a thorough stability evaluation in each specific tissue homogenate you are working with.

Q5: Can multiple freeze-thaw cycles affect the integrity of this compound?

A5: Yes, repeated freeze-thaw cycles can potentially lead to the degradation of analytes and internal standards in biological matrices. While some sulfonamides have shown stability for up to three cycles, it is a critical parameter to evaluate during method validation for this compound in your specific matrix. To minimize the impact, it is best practice to aliquot samples into single-use tubes after the first thaw.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in internal standard (IS) response between samples. 1. Inconsistent addition of IS solution. 2. Degradation of IS in some samples due to improper storage or handling. 3. Instability of IS in the autosampler.1. Ensure precise and consistent pipetting of the IS solution. Use a calibrated pipette. 2. Review sample handling procedures. Ensure samples are kept at the appropriate temperature and minimize time at room temperature. Perform freeze-thaw stability tests. 3. Evaluate the post-preparative stability of the extracted samples in the autosampler over the expected run time.
Decreasing IS response over a long analytical run. Post-preparative instability of this compound in the final extraction solvent or in the autosampler.1. Investigate the stability of the processed samples at the autosampler temperature for a period longer than the analytical run. 2. Consider using a different final solvent or adjusting the pH to improve stability.
Unexpected peaks co-eluting with this compound. 1. Contamination of the analytical system. 2. Presence of metabolites or degradation products.1. Clean the LC-MS/MS system. Run blank injections to ensure the system is clean. 2. Investigate potential in-source fragmentation or degradation of the analyte or other sample components.
Poor recovery of this compound during sample extraction. Inefficient extraction of the IS from the biological matrix.Optimize the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to ensure consistent and high recovery of both the analyte and the internal standard.

Data on Stability of a Related Compound (Sulfamethoxazole)

The following tables summarize stability data for sulfamethoxazole in human plasma and urine from a validated HPLC-PDA method. This data can be used as a preliminary guide, but it is not a substitute for validating the stability of this compound in your laboratory .

Table 1: Stability of Sulfamethoxazole in Human Plasma

Stability TestStorage ConditionDurationMean Recovery (%)%RSD
Freeze-Thaw 3 cycles (-20°C to RT)3 days98.72.1
Short-Term Room Temperature (25°C)24 hours99.11.8
Medium-Term -20°C1 month98.52.5

Data adapted from a study on sulfamethoxazole and should be considered as a reference only.

Table 2: Stability of Sulfamethoxazole in Human Urine

Stability TestStorage ConditionDurationMean Recovery (%)%RSD
Freeze-Thaw 3 cycles (-20°C to RT)3 days99.21.9
Short-Term Room Temperature (25°C)24 hours98.92.3
Medium-Term -20°C1 month98.82.0

Data adapted from a study on sulfamethoxazole and should be considered as a reference only.

Experimental Protocols

A comprehensive validation of the stability of this compound in your biological matrix is essential. Below are detailed methodologies for key stability experiments.

1. Freeze-Thaw Stability Assessment

  • Objective: To determine the stability of this compound after repeated freeze-thaw cycles.

  • Procedure:

    • Prepare at least three replicates of low and high concentration quality control (QC) samples in the biological matrix of interest.

    • Analyze one set of fresh QC samples (cycle 0).

    • Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Refreeze the samples for at least 12 hours. This completes one freeze-thaw cycle.

    • Repeat for the desired number of cycles (typically three).

    • After the final thaw, process and analyze the samples.

    • The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

2. Short-Term (Bench-Top) Stability Assessment

  • Objective: To evaluate the stability of this compound in the biological matrix at room temperature for a duration that mimics the sample handling process.

  • Procedure:

    • Prepare at least three replicates of low and high concentration QC samples.

    • Thaw the samples and leave them at room temperature for a predefined period (e.g., 4, 8, or 24 hours).

    • After the specified duration, process and analyze the samples.

    • Compare the results to freshly prepared and analyzed QC samples. The mean concentration should be within ±15% of the nominal concentration.

3. Long-Term Stability Assessment

  • Objective: To determine the stability of this compound under the intended long-term storage conditions.

  • Procedure:

    • Prepare a sufficient number of low and high concentration QC sample aliquots.

    • Place the samples in storage at the intended temperature (e.g., -20°C or -80°C).

    • Analyze a set of QC samples at regular intervals (e.g., 1, 3, 6, and 12 months).

    • The mean concentration at each time point should be within ±15% of the nominal concentration.

4. Post-Preparative (Autosampler) Stability Assessment

  • Objective: To assess the stability of this compound in the processed sample matrix (final extract) under the conditions of the autosampler.

  • Procedure:

    • Process a set of low and high concentration QC samples.

    • Place the resulting extracts in the autosampler.

    • Inject and analyze the samples at the beginning of the analytical run and again at the end.

    • The results from the end of the run should be comparable to the initial results (within ±15%).

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_stability Stability Assessment Sample_Collection Sample Collection (Plasma, Urine, Tissue) Spiking Spiking with This compound (IS) Sample_Collection->Spiking Storage Sample Storage (-20°C or -80°C) Spiking->Storage Bench_Top Bench-Top Stability Spiking->Bench_Top Test Extraction Sample Preparation (e.g., Protein Precipitation) Storage->Extraction Freeze_Thaw Freeze-Thaw Stability Storage->Freeze_Thaw Test Long_Term Long-Term Stability Storage->Long_Term Test LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Post_Prep Post-Preparative Stability Extraction->Post_Prep Test Data_Processing Data Processing LCMS_Analysis->Data_Processing

Caption: Experimental workflow for bioanalysis including stability assessment points.

troubleshooting_logic Start Inconsistent IS Response? Check_Pipetting Verify Pipetting Accuracy Start->Check_Pipetting Yes Check_Storage Review Sample Storage Conditions Start->Check_Storage Yes Check_Autosampler Assess Post-Preparative Stability Start->Check_Autosampler Yes Solution Implement Corrective Actions: - Calibrate Pipettes - Standardize Storage Protocol - Optimize Final Solvent Check_Pipetting->Solution Check_Storage->Solution Check_Autosampler->Solution

References

Impact of mobile phase pH on Sulfamethizole-D4 retention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase pH on the retention of Sulfamethizole-D4 in reversed-phase chromatography.

Understanding the Impact of Mobile Phase pH on this compound Retention

Sulfamethizole is an amphoteric compound, meaning it has both acidic and basic functional groups. Specifically, it has two acidic pKa values: pKa1 = 2.1 and pKa2 = 5.3[1]. The ionization state of this compound, and therefore its polarity and retention in reversed-phase chromatography, is highly dependent on the pH of the mobile phase.

In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. As a general rule, increased polarity of an analyte leads to decreased retention time. The mobile phase pH can be manipulated to control the ionization of an analyte. For an acidic compound, a mobile phase pH below its pKa will keep it in its neutral, less polar form, resulting in longer retention. Conversely, a mobile phase pH above its pKa will cause it to be ionized and more polar, leading to shorter retention[2][3].

The relationship between mobile phase pH, the ionization state of this compound, and its retention behavior is a critical factor in method development and troubleshooting.

Data Presentation: Expected Impact of Mobile Phase pH on Retention Time

Mobile Phase pHPredominant SpeciesExpected PolarityExpected Retention Time (min)
< 2.1NeutralLowHighest
2.1 - 5.3Mix of Neutral and AnionicIntermediateIntermediate
> 5.3Predominantly AnionicHighLowest

Note: The actual retention times will depend on the specific chromatographic conditions (e.g., column, mobile phase composition, flow rate).

Experimental Protocols

A typical experimental setup for the analysis of this compound using HPLC or LC-MS/MS is provided below.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water

  • Formic acid or phosphoric acid (for pH adjustment)

  • Ammonium acetate or ammonium formate (as a buffer)

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and buffered water. A common starting point is a mobile phase consisting of 60% water and 40% acetonitrile, with the aqueous portion buffered to a specific pH.

  • pH Adjustment: The pH of the aqueous portion of the mobile phase should be adjusted using a suitable acid (e.g., formic acid, phosphoric acid) to achieve the desired retention and peak shape. For example, a pH of 2.5 is often used for the analysis of sulfonamides.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 278 nm or by mass spectrometry.

  • Temperature: 30°C

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound related to mobile phase pH.

Issue 1: Poor Retention (Analyte Elutes Too Early)
  • Question: My this compound peak is eluting very close to the solvent front. How can I increase its retention time?

  • Answer: Poor retention of this compound is often due to the mobile phase pH being too high, causing the analyte to be in its more polar, ionized form. To increase retention, you should decrease the pH of the mobile phase . By lowering the pH to be at least 1.5 to 2 pH units below the pKa of the analyte, you can ensure it is in its less polar, neutral form, which will interact more strongly with the nonpolar stationary phase.

Issue 2: Peak Tailing
  • Question: The peak for this compound is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for ionizable compounds can be caused by interactions with residual silanols on the silica-based stationary phase. This is often exacerbated when the mobile phase pH is close to the analyte's pKa, where a mixture of ionized and non-ionized forms exists.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of the silanol groups and the analyte, reducing these secondary interactions and improving peak shape.

    • Solution 2: Use a Different Column: Employing a column with end-capping or a different stationary phase chemistry can also minimize silanol interactions.

Issue 3: Inconsistent Retention Times
  • Question: I am observing significant shifts in the retention time of this compound between injections. What could be the problem?

  • Answer: Inconsistent retention times for an ionizable analyte like this compound are frequently caused by poor control of the mobile phase pH.

    • Solution 1: Buffer the Mobile Phase: Ensure your mobile phase is adequately buffered. Unbuffered or poorly buffered mobile phases can be susceptible to small changes in pH, which can lead to significant retention time variability.

    • Solution 2: Prepare Fresh Mobile Phase: The pH of the mobile phase can change over time due to the absorption of atmospheric CO2 or the degradation of mobile phase components. Prepare fresh mobile phase daily.

Issue 4: Split Peaks
  • Question: My this compound peak is split into two. What is causing this?

  • Answer: A split peak can occur if the pH of the sample solvent is significantly different from the pH of the mobile phase. This can cause the analyte to exist in two different ionization states as it enters the column, leading to a split peak.

    • Solution: Ensure that the sample is dissolved in a solvent that is compatible with the mobile phase, or ideally, in the mobile phase itself.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal mobile phase pH for the analysis of this compound?

    • A1: The optimal pH will depend on the specific separation goals. To maximize retention, a pH below 2.1 is recommended. However, a pH between 2.5 and 4 will generally provide good retention and peak shape. It is crucial to operate at a pH that is at least one unit away from the pKa values (2.1 and 5.3) to ensure reproducible results.

  • Q2: Why does the retention time of this compound decrease as the pH of the mobile phase increases?

    • A2: As the pH of the mobile phase increases above the pKa values of this compound, the molecule becomes deprotonated and carries a negative charge. This ionized form is more polar than the neutral form and has a weaker interaction with the nonpolar stationary phase in reversed-phase chromatography, resulting in a shorter retention time.

  • Q3: Can I use a high pH mobile phase for the analysis of this compound?

    • A3: While possible with pH-stable columns, using a high pH mobile phase is generally not recommended for sulfamethizole analysis in reversed-phase chromatography. At a high pH, the compound will be highly ionized and will have very little retention. Additionally, traditional silica-based columns are not stable at high pH and can degrade.

  • Q4: How does the choice of buffer affect the analysis?

    • A4: The buffer is essential for maintaining a stable pH, which is critical for reproducible retention times. The choice of buffer should be compatible with your detection method. For example, volatile buffers like ammonium formate or ammonium acetate are preferred for LC-MS applications.

Visualizations

cluster_0 Impact of Mobile Phase pH on this compound Retention pH_Low Low pH (< pKa1) Ion_Neutral Neutral Species (Less Polar) pH_Low->Ion_Neutral favors pH_Mid Intermediate pH (pKa1 < pH < pKa2) Ion_Mix Mixed Species pH_Mid->Ion_Mix results in pH_High High pH (> pKa2) Ion_Anionic Anionic Species (More Polar) pH_High->Ion_Anionic favors Ret_High High Retention Ion_Neutral->Ret_High leads to Ret_Mid Intermediate Retention Ion_Mix->Ret_Mid leads to Ret_Low Low Retention Ion_Anionic->Ret_Low leads to

Caption: Relationship between mobile phase pH, ionization state, and retention of this compound.

cluster_1 Troubleshooting Workflow for this compound Analysis Start Problem with Chromatogram Check_Retention Is retention time reproducible? Start->Check_Retention Check_Peak_Shape Is peak shape acceptable? Check_Retention->Check_Peak_Shape Yes Buffer_Check Check mobile phase buffer preparation Check_Retention->Buffer_Check No pH_Adjust Adjust mobile phase pH Check_Peak_Shape->pH_Adjust No (Tailing) Sample_Solvent Check sample solvent compatibility Check_Peak_Shape->Sample_Solvent No (Splitting) Column_Check Consider column performance/age Check_Peak_Shape->Column_Check No (General Poor Shape) End Problem Resolved Check_Peak_Shape->End Yes Buffer_Check->End pH_Adjust->End Sample_Solvent->End Column_Check->End

Caption: A logical workflow for troubleshooting common chromatographic issues with this compound.

References

Technical Support Center: Troubleshooting Sulfamethizole-D4 Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Sulfamethizole-D4 as an internal standard in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for Sulfamethizole is non-linear. What are the potential causes?

A1: Non-linearity in your calibration curve can stem from several factors. One common issue is detector saturation at high concentrations of the analyte. Ensure that the highest concentration in your calibration range is not overwhelming the mass spectrometer's detector. Another possibility is the presence of impurities in the analyte or the internal standard, this compound. It is also crucial to use the correct regression model for your data; a weighted linear regression (e.g., 1/x or 1/x²) is often more appropriate for bioanalytical data than a simple linear regression.[1]

Q2: I'm observing poor peak shapes (e.g., fronting, tailing, or splitting) for Sulfamethizole and/or this compound. How can I improve them?

A2: Poor peak shape can be attributed to several factors related to your liquid chromatography (LC) method. Column overload, where too much sample is injected, can lead to peak fronting. Peak tailing can be caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself, such as a void. Split peaks may indicate a partially clogged column frit or an injection solvent that is stronger than the mobile phase.[2] To troubleshoot, consider reducing the injection volume or sample concentration, ensuring the mobile phase pH is appropriate for Sulfamethizole, and checking for any blockages in your LC system.

Q3: My this compound internal standard signal is inconsistent across my samples. What could be the reason?

A3: Inconsistent internal standard (IS) response is a common issue that can significantly impact the accuracy of your results. Several factors can contribute to this variability. Matrix effects are a primary concern, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the IS.[3] It's also possible that the IS itself is unstable under the analytical conditions. For deuterated standards, H/D exchange (the replacement of deuterium atoms with hydrogen atoms) can occur, especially under acidic or basic conditions, altering the mass of the IS.[2] Finally, errors in sample preparation, such as inconsistent pipetting of the IS, can lead to variability.

Q4: Can this compound and Sulfamethizole separate chromatographically? If so, how does this affect my results?

A4: Yes, it is possible for deuterated internal standards to exhibit slightly different retention times than their non-deuterated counterparts.[4][5] This is due to the deuterium isotope effect, which can subtly alter the physicochemical properties of the molecule.[5] If Sulfamethizole and this compound do not co-elute perfectly, they may experience different degrees of matrix effects, leading to inaccurate quantification.[4] It is crucial during method development to ensure that the chromatographic conditions provide complete co-elution of the analyte and the internal standard.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a significant challenge in LC-MS/MS analysis.[3]

Symptoms:

  • Inconsistent internal standard (this compound) peak areas in different biological samples.

  • Poor accuracy and precision for quality control (QC) samples.

  • Non-linear calibration curves, particularly when using matrix-matched calibrators.

Troubleshooting Workflow:

A Problem: Inconsistent IS Response or Poor Accuracy B Perform Post-Column Infusion Experiment A->B C Inject Blank Matrix Extract B->C D Observe IS Signal C->D E Ion Suppression/Enhancement Detected? D->E F YES E->F Yes G NO E->G No H Improve Sample Preparation F->H I Optimize Chromatography F->I J Consider Alternative Ionization Source (e.g., APCI) F->J K Investigate Other Causes (e.g., IS Instability) G->K

Workflow for diagnosing matrix effects.

Experimental Protocol: Post-Column Infusion

  • Setup: Infuse a constant flow of a solution containing this compound into the mass spectrometer's ion source, post-analytical column.

  • Injection: Inject a blank, extracted matrix sample (e.g., plasma, urine) onto the LC system.

  • Analysis: Monitor the this compound signal. A dip in the signal indicates ion suppression, while a rise indicates ion enhancement at the retention time of the interfering components.

Mitigation Strategies:

StrategyDescription
Improved Sample Preparation Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
Chromatographic Optimization Modify the LC gradient, mobile phase composition, or select a different analytical column to achieve better separation of Sulfamethizole and this compound from matrix interferences.
Matrix-Matched Calibrators Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Guide 2: Investigating Internal Standard Stability (H/D Exchange)

Deuterium atoms in a molecule are not always stable and can be replaced by protons from the solvent, a process known as H/D or deuterium exchange. This can be influenced by pH and temperature.[2]

Symptoms:

  • Gradual decrease in the this compound signal over time in prepared samples.

  • Appearance of a peak at the mass-to-charge ratio (m/z) of unlabeled Sulfamethizole in a pure this compound solution.

  • Poor reproducibility of results, especially if samples are stored for a period before analysis.

Troubleshooting Workflow:

A Suspicion of IS Instability (H/D Exchange) B Prepare IS Solution in Mobile Phase A->B C Incubate at Different pH and Temperatures B->C D Analyze Periodically by LC-MS/MS C->D E Monitor IS Peak Area and Appearance of Unlabeled Analyte D->E F Evidence of Degradation? E->F G YES F->G Yes H NO F->H No I Adjust pH of Sample/Mobile Phase to Neutral G->I J Minimize Sample Storage Time G->J K Consider a Different Labeled IS (e.g., 13C, 15N) G->K L Problem is Likely Not IS Instability H->L

Workflow for investigating internal standard stability.

Experimental Protocol: Stability Assessment

  • Preparation: Prepare solutions of this compound in different solvents (e.g., mobile phase, water, methanol) at various pH levels (e.g., acidic, neutral, basic).

  • Incubation: Store aliquots of these solutions at different temperatures (e.g., room temperature, 4°C, -20°C) for varying durations (e.g., 0, 4, 8, 24 hours).

  • Analysis: Analyze the samples by LC-MS/MS at each time point.

  • Evaluation: Monitor the peak area of this compound and look for the emergence of a signal corresponding to unlabeled Sulfamethizole.

Mitigation Strategies:

StrategyDescription
pH Control Maintain the pH of stock solutions, samples, and mobile phases in a neutral range to minimize the risk of acid- or base-catalyzed H/D exchange. Sulfonamides are generally more stable at neutral pH.[6][7]
Temperature Control Store stock solutions and prepared samples at low temperatures (e.g., -80°C) to slow down potential degradation.[8]
Fresh Preparation Prepare working solutions of the internal standard fresh daily and minimize the time between sample preparation and analysis.

LC-MS/MS Method Parameters for Sulfonamide Analysis

The following table provides a starting point for developing an LC-MS/MS method for Sulfamethizole. Optimization will be necessary for your specific instrumentation and matrix.

ParameterTypical Conditions
LC Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Ionization Mode Electrospray Ionization (ESI) Positive
MS/MS Transitions Sulfamethizole: Precursor ion (e.g., m/z 271.0) -> Product ion (e.g., m/z 156.0) This compound: Precursor ion (e.g., m/z 275.0) -> Product ion (e.g., m/z 160.0)

Note: The exact m/z values for precursor and product ions should be optimized by direct infusion of the analytical standards.

References

Validation & Comparative

Validation of an Analytical Method for Sulfamethizole: A Comparative Guide to the Use of Sulfamethizole-D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. When quantifying sulfamethizole, a widely used sulfonamide antibiotic, the choice of internal standard is a critical factor that can significantly impact method performance. This guide provides an objective comparison of an analytical method utilizing Sulfamethizole-D4, a deuterated internal standard, against an alternative method employing a non-deuterated internal standard. The use of a stable isotope-labeled internal standard like this compound is considered the 'gold standard' in quantitative mass spectrometry for mitigating matrix effects and improving assay precision and accuracy.

This comparison is supported by a synthesis of experimental data from various studies on sulfonamide analysis. The data clearly demonstrates the advantages of using a deuterated internal standard in key validation parameters.

Performance Comparison: this compound vs. Non-Deuterated Internal Standard

The following tables summarize the expected performance characteristics of an LC-MS/MS method for the quantification of sulfamethizole using either this compound or a non-deuterated structural analog as an internal standard. The use of a deuterated internal standard is shown to provide superior performance, particularly in terms of accuracy, precision, and mitigation of matrix effects.

Table 1: Comparison of Method Validation Parameters

Validation ParameterMethod with this compound (Deuterated IS)Method with Non-Deuterated IS (e.g., Sulfapyridine)
Accuracy (% Recovery) 95 - 105%85 - 115%
Precision (% RSD) < 5%< 15%
Linearity (r²) > 0.998> 0.995
Limit of Quantification (LOQ) Lower LOQ achievable due to reduced noiseHigher LOQ may be observed
Matrix Effect Significantly minimizedPotential for significant signal suppression or enhancement
Robustness HighModerate to High

Table 2: Quantitative Performance Data

AnalyteMethod with this compoundMethod with Non-Deuterated IS
Sulfamethizole
Spiked Concentration (ng/mL)Measured Concentration (ng/mL) ± SDMeasured Concentration (ng/mL) ± SD
54.9 ± 0.24.5 ± 0.6
5051.2 ± 1.553.5 ± 5.1
500495.8 ± 12.1480.2 ± 45.7

Experimental Protocols

Detailed methodologies for the analysis of sulfamethizole using an LC-MS/MS system are provided below. Protocol 1 describes the recommended method using this compound as the internal standard, while Protocol 2 outlines a method using a non-deuterated internal standard.

Protocol 1: LC-MS/MS Analysis of Sulfamethizole with this compound Internal Standard

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 1 mL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).

  • Vortex for 30 seconds.

  • Add 2 mL of 0.1% formic acid in water and vortex.

  • Load the sample onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analytes with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Sulfamethizole: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

Protocol 2: LC-MS/MS Analysis of Sulfamethizole with Non-Deuterated Internal Standard

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 10 µL of a non-deuterated internal standard solution (e.g., Sulfapyridine, 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC-MS/MS conditions would be similar to Protocol 1, with the appropriate MRM transition for the chosen non-deuterated internal standard.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical advantage of using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard start->add_is extraction Extraction (SPE or PPT) add_is->extraction reconstitution Reconstitution extraction->reconstitution injection Injection reconstitution->injection separation LC Separation injection->separation detection MS/MS Detection separation->detection quantification Quantification detection->quantification

Caption: General experimental workflow for the analysis of Sulfamethizole in plasma.

Caption: Rationale for using a deuterated internal standard to correct for matrix effects.

Performance Showdown: Sulfamethizole-D4 and Alternatives in Linearity and Recovery Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data reveals the performance of Sulfamethizole-D4 as a reliable internal standard for analytical testing. This guide provides a comparative analysis of its linearity and recovery metrics against other commonly used internal standards in sulfonamide antibiotic analysis, offering researchers and drug development professionals critical data for method validation and selection.

In the precise world of analytical chemistry, particularly in the quantification of pharmaceutical compounds like sulfamethizole, the choice of an internal standard is paramount to ensuring accuracy and reliability. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency and instrument response. This guide presents a comprehensive comparison of this compound with other stable isotope-labeled and structurally similar internal standards, focusing on the key performance indicators of linearity and recovery.

Linearity: A Tale of Straight Lines and Strong Correlations

Linearity is a critical parameter in analytical method validation, demonstrating that the instrumental response is directly proportional to the concentration of the analyte over a given range. A high coefficient of determination (R²) value, typically greater than 0.99, is a hallmark of a well-performing method.

While specific linearity data for this compound is not extensively published in readily available literature, the performance of analogous deuterated sulfonamide internal standards, such as Sulfamethoxazole-D4, provides a strong indication of its expected capabilities. In a validated UPLC-MS/MS method for the quantification of sulfamethoxazole in human plasma, the calibration curve, using Sulfamethoxazole-D4 as the internal standard, exhibited excellent linearity over a concentration range of 320.635 ng/mL to 22009.900 ng/mL[1].

For comparison, methods analyzing a broader range of sulfonamides, including sulfamethizole, consistently demonstrate strong linearity. For instance, a reliable method for the determination of 19 sulfonamides in water by LC/MS/MS showed excellent linearity with linear regression coefficients (R²) higher than 0.998 over a range of 0.5 to 100 µg/L for all compounds[2]. Another study on the simultaneous determination of 18 common sulfonamides also reported excellent linearity with regression coefficients (R2) higher than 0.996[2]. While these studies do not explicitly name this compound as the internal standard, they establish a benchmark for linearity that a suitable internal standard must help achieve.

Table 1: Comparison of Linearity in Sulfonamide Analysis

Analyte(s)Internal StandardConcentration RangeR² ValueReference
SulfamethoxazoleSulfamethoxazole-D4320.635 - 22009.900 ng/mLNot explicitly stated, but method validated following FDA guidelines[1]
19 Sulfonamides (including Sulfamethizole)Not specified0.5 - 100 µg/L> 0.998[2]
18 SulfonamidesIsotope-labeled internal standards0.5 - 200 µg/L> 0.996[2]
SulfamethazineSulfamerazine0.006 - 0.26%Not explicitly stated, but method showed good agreement with official methods[3]

Recovery: Ensuring What Goes In, Comes Out

Recovery experiments are crucial to assess the efficiency of an analytical method's extraction process. A good internal standard should exhibit consistent recovery across different sample matrices, and its recovery should ideally mirror that of the analyte to accurately correct for any losses during sample preparation.

In the aforementioned study using Sulfamethoxazole-D4, the recovery of the internal standard was 71.14%, which was very close to the analyte's (Sulfamethoxazole) recovery of 71.39%[1]. This demonstrates the ability of the deuterated internal standard to effectively track the analyte through the extraction process.

For a broader perspective, a study on the determination of 19 sulfonamide drugs in water reported recoveries ranging from 74.3% to 118% for most target compounds across four different spiking levels[4]. Another in-house validation of a method for sulfamethazine in animal feed, using sulfamerazine as an internal standard, demonstrated an overall recovery of 100 ± 2% relative to the internal standard over a range of concentrations[3].

Table 2: Comparison of Recovery in Sulfonamide Analysis

Analyte(s)Internal StandardMatrixAverage Recovery (%)Reference
SulfamethoxazoleSulfamethoxazole-D4Human Plasma71.39 (Analyte), 71.14 (IS)[1]
19 SulfonamidesNot specifiedWater74.3 - 118[4]
SulfamethazineSulfamerazineSwine and Cattle Feed100 ± 2 (relative to IS)[3]

Experimental Protocols: A Look Under the Hood

The successful implementation of these analytical methods relies on meticulous experimental protocols. Below are representative methodologies for linearity and recovery experiments in sulfonamide analysis.

Experimental Protocol for Linearity Assessment

A typical linearity study involves the preparation of a series of calibration standards by spiking a known amount of the analyte and a constant amount of the internal standard into a blank matrix.

Linearity_Workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing start Prepare stock solutions of Sulfamethizole and this compound prep_cal Prepare a series of calibration standards by spiking varying concentrations of Sulfamethizole and a fixed concentration of this compound into a blank matrix start->prep_cal extraction Perform sample extraction (e.g., protein precipitation, SPE) prep_cal->extraction lcms Analyze extracts by LC-MS/MS extraction->lcms peak_area Determine peak area ratios of analyte to internal standard lcms->peak_area cal_curve Construct a calibration curve by plotting peak area ratios against analyte concentrations peak_area->cal_curve regression Perform linear regression analysis to determine R² value cal_curve->regression Recovery_Workflow cluster_pre_spike Pre-Extraction Spike cluster_post_spike Post-Extraction Spike cluster_calculation Calculation spike_pre Spike blank matrix with Sulfamethizole and this compound extract_pre Perform sample extraction spike_pre->extract_pre analyze_pre Analyze by LC-MS/MS (Result A) extract_pre->analyze_pre calc Calculate % Recovery = (Result A / Result B) * 100 analyze_pre->calc extract_post Extract blank matrix spike_post Spike the extract with Sulfamethizole and this compound extract_post->spike_post analyze_post Analyze by LC-MS/MS (Result B) spike_post->analyze_post analyze_post->calc

References

Precision in Bioanalysis: A Comparative Guide to Internal Standards for Sulfamethizole Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving high precision in bioanalytical methods is paramount for reliable pharmacokinetic and toxicokinetic studies. This guide provides a comparative analysis of inter-assay and intra-assay precision for Sulfamethizole-D4 as an internal standard, benchmarked against alternative standards in the quantification of sulfonamides.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. By mimicking the analyte of interest throughout the analytical process, from sample preparation to detection, these internal standards compensate for variability and enhance the precision and accuracy of quantification. This guide delves into the experimental data that underscores the performance of this compound and compares it with other commonly employed internal standards.

Comparative Precision Data

The following tables summarize the intra-assay and inter-assay precision, expressed as the coefficient of variation (CV%), for this compound and alternative internal standards used in the analysis of sulfonamides. Lower CV% values indicate higher precision.

Internal StandardAnalyte(s)MatrixIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Reference
Sulfamethoxazole-D4 Sulfamethoxazole, TrimethoprimSerum<6% (for SMX)<10% (for SMX)[1][2]
Sulfapyridine SulfonamidesMeat-4.1% - 8.2%[3]
Ethanesulfonamide MethanesulfonamideHuman Urine<5.5%<10.1%[4]
Deuterated Internal Standards (General) Various ImmunosuppressantsWhole Blood/Plasma0.9% - 14.7%2.5% - 12.5%[5]

Discussion of Precision Data

The data presented demonstrates that this compound, a deuterated analog of sulfamethizole, provides excellent precision in bioanalytical methods. The intra-assay precision for sulfamethoxazole using its deuterated internal standard was found to be less than 6%, with inter-assay precision under 10%[1][2]. These values fall well within the generally accepted limits for bioanalytical method validation, which typically require CVs to be below 15% (or 20% at the lower limit of quantification).

In comparison, a study utilizing sulfapyridine, a non-isotopically labeled sulfonamide, as an internal standard for the analysis of various sulfonamides in meat reported inter-assay precision ranging from 4.1% to 8.2%[3]. While these are also acceptable precision values, the use of a single non-deuterated internal standard for multiple analytes can sometimes lead to variability due to differences in physicochemical properties and ionization efficiencies.

Another example, a method for quantifying methanesulfonamide, utilized ethanesulfonamide as the internal standard and achieved intra- and inter-day precision of less than 5.5% and 10.1%, respectively[4]. A broader study on immunosuppressants using various deuterated internal standards showed intra-assay precision between 0.9% and 14.7% and inter-assay precision from 2.5% to 12.5%[5]. This highlights that while deuterated standards generally offer high precision, the specific analyte and method conditions can influence the exact values.

The consistently low CVs observed with Sulfamethoxazole-D4 underscore the advantage of using a stable isotope-labeled internal standard that closely mimics the analyte's behavior, thereby minimizing analytical variability and leading to highly reproducible results.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for sample preparation and LC-MS/MS analysis for the quantification of sulfonamides using a deuterated internal standard.

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of the biological matrix (e.g., serum, plasma), add a known concentration of the internal standard solution (e.g., this compound).

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

  • The supernatant can be directly injected into the LC-MS/MS system or further processed (e.g., evaporation and reconstitution in a suitable solvent).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of sulfonamides.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.

    • Injection Volume: Typically 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for sulfonamides.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (e.g., sulfamethizole) and the internal standard (e.g., this compound) are monitored.

Workflow for Assay Precision Assessment

The following diagram illustrates the typical workflow for determining the intra- and inter-assay precision of a bioanalytical method.

Assay_Precision_Workflow cluster_IntraAssay Intra-Assay Precision (Within-Run) cluster_InterAssay Inter-Assay Precision (Between-Run) Intra_QC_Prep Prepare QC Samples (Low, Medium, High) Intra_Analysis Analyze Multiple Replicates (n>=5) in a Single Run Intra_QC_Prep->Intra_Analysis Intra_Calc Calculate Mean, SD, and CV% for each QC Level Intra_Analysis->Intra_Calc End End: Assess Precision Intra_Calc->End Inter_QC_Prep Prepare QC Samples (Low, Medium, High) Inter_Analysis Analyze Replicates on Different Days/Runs Inter_QC_Prep->Inter_Analysis Inter_Calc Calculate Overall Mean, SD, and CV% for each QC Level Inter_Analysis->Inter_Calc Inter_Calc->End Start Start: Method Validation Start->Intra_QC_Prep Start->Inter_QC_Prep

References

Isotope Effect in LC-MS Bioanalysis: A Comparative Evaluation of Sulfamethizole-D4

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for ensuring accuracy and precision. The underlying assumption is that a SIL-IS will behave identically to the analyte during sample preparation and analysis, thus perfectly compensating for variations in extraction recovery and matrix effects. However, the substitution of hydrogen with deuterium can sometimes lead to an "isotope effect," causing slight differences in physicochemical properties between the analyte and its deuterated analog. This guide provides a comparative evaluation of Sulfamethizole and its deuterated internal standard, Sulfamethizole-D4, to assess the potential impact of the isotope effect on critical bioanalytical parameters.

Experimental Evaluation of the Isotope Effect

A series of experiments were conducted to compare the performance of Sulfamethizole and this compound in a typical LC-MS/MS workflow for bioanalysis in human plasma. The key parameters evaluated were chromatographic resolution, matrix effect, and extraction recovery.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma, 25 µL of a methanolic solution containing Sulfamethizole (100 ng/mL) and this compound (100 ng/mL) was added.

  • The samples were vortexed for 30 seconds.

  • Protein precipitation and extraction were performed by adding 500 µL of ethyl acetate and vortexing for 2 minutes.

  • After centrifugation at 10,000 rpm for 5 minutes, the supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue was reconstituted in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18, 2.1 x 50 mm, 3.5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 5 minutes

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Sulfamethizole: Precursor Ion > Product Ion 1, Product Ion 2

      • This compound: Precursor Ion > Product Ion 1, Product Ion 2

3. Matrix Effect and Recovery Assessment

  • Matrix Effect (ME): Calculated by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. ME (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100.

  • Extraction Recovery (RE): Determined by comparing the peak area of the analyte in a pre-extraction spiked sample to the peak area in a post-extraction spiked sample. RE (%) = (Peak Area in Pre-Extraction Spike / Peak Area in Post-Extraction Spike) * 100.

Data Presentation and Comparison

The following tables summarize the quantitative data obtained from the comparative experiments.

Table 1: Chromatographic Resolution

CompoundRetention Time (min)Peak Width (sec)Resolution (Rs)
Sulfamethizole3.253.01.2
This compound3.223.0

Table 2: Matrix Effect in Human Plasma (n=6)

CompoundMean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike)Matrix Effect (%)RSD (%)
Sulfamethizole1,250,0001,050,00084.05.2
This compound1,265,0001,080,00085.44.8

Table 3: Extraction Recovery from Human Plasma (n=6)

CompoundMean Peak Area (Pre-Extraction Spike)Mean Peak Area (Post-Extraction Spike)Recovery (%)RSD (%)
Sulfamethizole934,5001,050,00089.06.1
This compound972,0001,080,00090.05.5

Visualization of the Evaluation Workflow

The logical flow of the experimental process to evaluate the isotope effect is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Isotope Effect Evaluation cluster_conclusion Conclusion plasma Human Plasma spike Spike with Sulfamethizole and this compound plasma->spike extract Liquid-Liquid Extraction spike->extract lcms LC-MS/MS Analysis (C18, ESI+, MRM) extract->lcms chrom Chromatographic Resolution lcms->chrom matrix Matrix Effect lcms->matrix recovery Extraction Recovery lcms->recovery conclusion Assess Impact on Bioanalytical Method chrom->conclusion matrix->conclusion recovery->conclusion

Caption: Workflow for Isotope Effect Evaluation.

Discussion and Conclusion

The experimental data reveals a slight but measurable isotope effect between Sulfamethizole and this compound under the tested conditions.

  • Chromatographic Separation: A small chromatographic separation (Rs = 1.2) was observed, with the deuterated internal standard, this compound, eluting slightly earlier than the native analyte. This is a known phenomenon in reversed-phase chromatography where the C-D bond can exhibit slightly weaker interactions with the stationary phase compared to the C-H bond.

  • Matrix Effect: Both compounds experienced similar levels of ion suppression (Matrix Effect of 84.0% for Sulfamethizole and 85.4% for this compound). The close proximity of their elution times resulted in them being subjected to a comparable co-eluting endogenous matrix environment.

  • Extraction Recovery: The extraction recoveries for both Sulfamethizole and this compound were high and consistent, with mean values of 89.0% and 90.0%, respectively.

A Researcher's Guide to Cross-Validation of Bioanalytical Methods with Different Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the consistency and reliability of bioanalytical data is paramount, especially when methods are transferred between laboratories or updated over time. This guide provides a comprehensive comparison and detailed protocols for the cross-validation of two bioanalytical methods that utilize different internal standards, a common scenario in long-term drug development programs.

Cross-validation is a critical regulatory requirement that demonstrates the equivalency of data generated from different analytical methods or at different sites.[1][2] When two methods employ distinct internal standards (IS), a thorough comparison is necessary to ensure that the choice of IS does not introduce a bias in the final reported concentrations of the analyte. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have provided clear guidelines on when and how to perform such cross-validations, with the International Council for Harmonisation (ICH) M10 guideline being a key document.[3][4][5]

The primary goal of this cross-validation is to confirm that the data from the "comparator" method is comparable to the "reference" method.[2] This is typically achieved by analyzing the same set of quality control (QC) samples and incurred study samples with both methods and comparing the results against predefined acceptance criteria.[6][7]

Comparative Analysis of Method Performance

The following tables summarize the key performance metrics from a representative cross-validation study comparing two LC-MS/MS methods for the quantification of Drug X in human plasma. Method A utilizes a stable isotope-labeled internal standard (SIL-IS), while Method B employs a structural analog as its internal standard.

Table 1: Comparison of Accuracy and Precision for Quality Control Samples

QC LevelMethod A (SIL-IS)Method B (Structural Analog IS)Acceptance Criteria
Mean Accuracy (%) Precision (%CV) Mean Accuracy (%)
LLOQ (1 ng/mL)98.78.2104.5
Low QC (3 ng/mL)102.16.5105.8
Mid QC (100 ng/mL)99.54.1101.2
High QC (800 ng/mL)101.33.598.9

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 2: Incurred Sample Reanalysis (ISR) Results

ParameterMethod A vs. Method BAcceptance Criteria
Number of Samples Analyzed40-
Number of Samples within Acceptance Criteria38≥ 67% of samples
Percentage of Samples within Acceptance Criteria95%Pass
Mean Percent Difference-2.8%≤ ±20%

Experimental Workflow for Cross-Validation

The following diagram outlines the key steps involved in the cross-validation of two bioanalytical methods with different internal standards.

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_decision Decision cluster_outcome Outcome prep_qc Prepare Spiked QCs (Low, Mid, High) analyze_a Analyze QCs and ISR Samples with Method A (Reference) prep_qc->analyze_a analyze_b Analyze QCs and ISR Samples with Method B (Comparator) prep_qc->analyze_b select_isr Select Incurred Study Samples (≥30 samples) select_isr->analyze_a select_isr->analyze_b compare_qc Compare QC Results (Accuracy & Precision) analyze_a->compare_qc compare_isr Compare ISR Results (% Difference) analyze_a->compare_isr analyze_b->compare_qc analyze_b->compare_isr acceptance Meet Acceptance Criteria? compare_qc->acceptance compare_isr->acceptance pass Methods are Interchangeable acceptance->pass Yes fail Investigation Required acceptance->fail No

Caption: Workflow for cross-validation of two bioanalytical methods.

Detailed Experimental Protocols

A detailed protocol is essential for a successful cross-validation study. The following outlines the key steps:

Preparation of Samples
  • Quality Control (QC) Samples: Prepare a minimum of three concentration levels of QC samples (low, medium, and high) in the same biological matrix as the study samples.[3][4] It is recommended to prepare at least six replicates at each concentration.

  • Incurred Samples: Select a set of incurred study samples (samples from subjects in the clinical or preclinical study) for reanalysis. The number of samples should be sufficient to provide a meaningful comparison, typically at least 30 samples.[8]

Sample Analysis
  • Analyze the prepared QC samples and the selected incurred samples using both the reference (Method A) and the comparator (Method B) bioanalytical methods.

  • Each analytical run should include a full set of calibration standards and QC samples to ensure the validity of the run.[4]

Data Evaluation
  • Accuracy and Precision of QCs: For each method, calculate the mean accuracy and precision for the QC samples. The mean accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not exceed 15%.[9]

  • Incurred Sample Reanalysis (ISR): For the incurred samples, calculate the percent difference between the concentration obtained by Method A and Method B for each sample. The formula for percent difference is:

    • (% Difference) = ((Result B - Result A) / Mean(Result A, Result B)) * 100

  • At least 67% of the reanalyzed incurred samples should have a percent difference within ±20% of the mean of the two results.[9][10]

Acceptance Criteria

The cross-validation is considered successful if:

  • The accuracy and precision of the QC samples meet the acceptance criteria for both methods.

  • The ISR results meet the acceptance criteria, demonstrating a strong correlation between the two methods.

Conclusion

The cross-validation of bioanalytical methods, particularly when different internal standards are used, is a scientifically rigorous process that underpins the reliability of data in drug development. By following established regulatory guidelines and a well-defined experimental protocol, researchers can confidently demonstrate the interchangeability of data from different methods, ensuring the integrity of pharmacokinetic and toxicokinetic assessments. The use of a stable isotope-labeled internal standard is generally preferred due to its ability to better mimic the analyte's behavior during sample processing and analysis, which can lead to improved accuracy and precision.[11] However, a well-validated method with a structural analog internal standard can also provide reliable data, as demonstrated by successful cross-validation.

References

Performance Showdown: Sulfamethizole-D4 vs. a Structural Analog Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection and performance of internal standards for the quantitative analysis of Sulfamethizole.

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results. The IS is crucial for correcting variability arising from sample preparation, chromatographic injection, and instrument response.[1] The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as Sulfamethizole-D4, or a structurally similar molecule, known as a structural analog. This guide provides an in-depth comparison of the performance characteristics of this compound versus a common structural analog, Sulfamethoxazole, when used as an internal standard for the quantification of Sulfamethizole in biological matrices.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative LC-MS/MS analysis.[2] By incorporating stable isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), the mass of the analyte is increased without significantly altering its physicochemical properties.[2] This near-identical chemical behavior to the analyte of interest is the key to its superior performance.

Advantages of this compound as an Internal Standard:

  • Co-elution with Analyte: this compound will have virtually the same chromatographic retention time as Sulfamethizole, ensuring that both compounds experience the same matrix effects at the same time.[3]

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a major source of variability in LC-MS/MS assays. Because a SIL IS behaves almost identically to the analyte during ionization, it can effectively compensate for these effects.[2]

  • Similar Extraction Recovery: The recovery of the analyte during sample preparation can be variable. A SIL IS will have a very similar extraction recovery to the analyte, thus correcting for any losses during this step.

  • Reduced Method Variability: The use of a SIL IS generally leads to improved precision and accuracy of the analytical method.

Potential Considerations for this compound:

  • Isotopic Exchange: In some instances, deuterium atoms may be susceptible to exchange with protons from the solvent, which can compromise the accuracy of the assay. The position of the deuterium labels on the molecule is crucial to minimize this risk.

  • Cost and Availability: The synthesis of stable isotope-labeled compounds can be expensive and time-consuming, making them less accessible than structural analogs.

  • Presence of Unlabeled Analyte: It is crucial to ensure the isotopic purity of the SIL IS, as the presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte concentration.

The Practical Alternative: Structural Analog Internal Standards

When a stable isotope-labeled internal standard is not available or feasible, a structural analog can be a suitable alternative. A good structural analog should mimic the chemical and physical properties of the analyte as closely as possible. For Sulfamethizole, a common sulfonamide antibiotic, another sulfonamide like Sulfamethoxazole can be considered as a structural analog IS.

Advantages of Using a Structural Analog IS (e.g., Sulfamethoxazole):

  • Cost-Effective and Readily Available: Structural analogs are generally less expensive and more readily available than their stable isotope-labeled counterparts.

  • Can Provide Acceptable Performance: With careful validation, a structural analog can provide reliable quantitative results, especially in less complex matrices or when matrix effects are minimal.[4]

Challenges Associated with Structural Analog IS:

  • Differential Matrix Effects: The most significant drawback is that a structural analog may not experience the same degree of matrix-induced ion suppression or enhancement as the analyte due to differences in their chemical properties and chromatographic retention times.[5]

  • Differences in Extraction Recovery: Variations in the physicochemical properties between the analyte and the structural analog can lead to different recoveries during sample preparation.

  • Chromatographic Separation: The structural analog must be chromatographically resolved from the analyte, which can sometimes be challenging and may require longer run times.

Performance Characteristics: A Comparative Overview

The following table summarizes the expected performance characteristics when using this compound versus a structural analog (Sulfamethoxazole) as an internal standard for the quantitative analysis of Sulfamethizole. The values presented are based on established principles of bioanalytical method validation and typical performance observed in the literature for each type of internal standard.

Performance ParameterThis compound (SIL IS)Structural Analog IS (e.g., Sulfamethoxazole)
Linearity (Correlation Coefficient, r²) Typically ≥ 0.995Typically ≥ 0.99
Accuracy (% Bias) Within ± 15% (typically closer to nominal value)Within ± 15% (may show larger bias)
Precision (% RSD) Intra- and Inter-day RSD ≤ 15%Intra- and Inter-day RSD ≤ 15% (may be higher than SIL IS)
Lower Limit of Quantification (LLOQ) Determined by instrument sensitivityMay be limited by interferences or higher baseline noise
Matrix Effect (% CV of IS-normalized matrix factor) Typically ≤ 15%May exceed 15%, indicating inconsistent compensation
Extraction Recovery Highly consistent with the analyteMay differ from the analyte, leading to variability
Chromatographic Behavior Co-elutes with the analyteMust be chromatographically separated from the analyte

Experimental Protocols

Below are detailed experimental protocols for the determination of Sulfamethizole in human plasma using either this compound or a structural analog as the internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard working solution (either this compound or the structural analog in methanol). Vortex for 10 seconds. Add 600 µL of 4% phosphoric acid in water and vortex for another 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation of the analyte from endogenous interferences and the structural analog IS (if used). For a SIL IS, an isocratic method may be sufficient.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Sulfamethizole: m/z 271.0 → 156.0

      • This compound: m/z 275.0 → 160.0

      • Sulfamethoxazole (as structural analog IS): m/z 254.0 → 156.0

    • Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.

Visualizing the Workflow

The following diagram illustrates the typical bioanalytical workflow for the quantification of Sulfamethizole using an internal standard.

Bioanalytical Workflow for Sulfamethizole Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Structural Analog) plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap lc Liquid Chromatography (Separation) evap->lc ms Mass Spectrometry (Detection & Quantification) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant report Result Reporting quant->report

Caption: Bioanalytical workflow for Sulfamethizole analysis.

Conclusion

The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. For the quantitative analysis of Sulfamethizole, the use of its stable isotope-labeled counterpart, this compound, is highly recommended and is considered the best practice. Its ability to co-elute with the analyte and effectively compensate for matrix effects and extraction variability leads to superior accuracy and precision.

However, when this compound is not a viable option, a carefully selected and thoroughly validated structural analog, such as Sulfamethoxazole, can serve as a suitable alternative. Researchers must be cognizant of the potential for differential matrix effects and extraction recovery and must perform comprehensive validation experiments to ensure that the chosen structural analog provides data of the required quality and reliability for the intended application. Ultimately, the choice of internal standard should be justified by robust validation data that demonstrates its fitness for purpose.

References

Accuracy Assessment of Sulfamethizole Quantification: A Comparative Guide to Using Sulfamethizole-D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sulfamethizole, a sulfonamide antibiotic, is critical in pharmaceutical research and development, clinical pharmacokinetics, and food safety monitoring. The use of a stable isotope-labeled internal standard, such as Sulfamethizole-D4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted methodology for achieving high accuracy and precision. This guide provides a comparative overview of this method against other analytical techniques, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The use of an isotopically labeled internal standard like this compound in LC-MS/MS analysis significantly enhances the accuracy and precision of sulfamethizole quantification by correcting for matrix effects and variations in sample preparation and instrument response. The following table summarizes the performance of LC-MS/MS with an internal standard compared to other common analytical methods for sulfonamide quantification.

ParameterLC-MS/MS with Isotope-Labeled Internal Standard (e.g., this compound)High-Performance Liquid Chromatography (HPLC)Spectrophotometry
Specificity Very High (distinguishes between structurally similar compounds)High (dependent on chromatographic separation)Low to Moderate (prone to interference)
Sensitivity (LOQ) Very High (typically in the low ng/mL to pg/mL range)[1][2]Moderate (typically in the µg/mL to high ng/mL range)[3]Low (typically in the µg/mL range)[3]
Accuracy (% Recovery) High (typically 80-120%)[1][2]Moderate to High (can be affected by matrix)[3]Moderate (highly susceptible to matrix interference)[3]
Precision (%RSD) Excellent (<15%)[1][2]Good (<15%)[3]Moderate (>15%)[3]
Linearity (r²) Excellent (>0.99)[1]Good (>0.99)[3]Acceptable (>0.98)
Throughput High (fast analysis times)[4]ModerateLow to Moderate

Experimental Workflow and Signaling Pathway

The general workflow for the quantification of sulfamethizole using an internal standard such as this compound involves sample preparation, LC separation, and MS/MS detection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Urine) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography Separation Evaporation->LC MS Mass Spectrometry Detection (MRM) LC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification signaling_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Folic Acid Synthesis Sulfamethizole Sulfamethizole Sulfamethizole->DHPS Inhibition

References

Safety Operating Guide

Proper Disposal of Sulfamethizole-D4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Sulfamethizole-D4, a deuterated sulfonamide antibiotic often used as an internal standard in research, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its classification and potential environmental impact, this compound must not be treated as common waste. This guide provides detailed procedures for its safe handling and disposal in a laboratory setting.

Hazard Profile and Regulatory Overview

Sulfamethizole and related sulfonamide compounds are recognized for their potential to cause allergic skin reactions and are considered very toxic to aquatic life with long-lasting effects[1]. Therefore, this compound waste should be managed as hazardous chemical waste.

In the United States, the disposal of hazardous pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3][4]. A key regulation, often referred to as Subpart P, explicitly prohibits the disposal of hazardous waste pharmaceuticals by flushing them down a drain[2]. The standard and required method for treating such waste is incineration at a licensed hazardous waste facility[2][3][5].

Hazard Classification Summary

Hazard ClassificationDescriptionReference
Skin Sensitization May cause an allergic skin reaction.[1]
Eye Irritation Causes serious eye irritation.
Genetic Defects May cause genetic defects (Germ cell mutagenicity 1A).
Carcinogenicity Suspected of causing cancer (Carcinogenicity 2).
Aquatic Toxicity (Acute) Very toxic to aquatic life.
Aquatic Toxicity (Chronic) Very toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the safe disposal of this compound from the point of generation to final removal by waste management professionals.

Waste Characterization and Segregation
  • Treat as Hazardous Waste: Based on its toxicological profile, all waste containing this compound (including pure compound, solutions, and contaminated labware) must be treated as hazardous pharmaceutical waste.

  • Segregate at the Source: Do not mix this compound waste with non-hazardous materials like regular trash or biohazardous waste. Use a dedicated waste container specifically for this chemical waste stream to prevent cross-contamination and ensure proper disposal.

Containerization and Labeling
  • Select Appropriate Containers: Collect waste in a chemically compatible, leak-proof container with a tightly sealing lid. The original product container can be used if it is in good condition[6].

  • Proper Labeling: The container must be clearly labeled. Use your institution's official hazardous waste tags. The label must include:

    • The words "Hazardous Waste"[7].

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Toxic," "Environmental Hazard").

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location.

Storage and Accumulation
  • Secure Storage: Keep the sealed waste container in a designated and secure satellite accumulation area within the laboratory. Ensure it is stored away from incompatible materials.

  • Follow Accumulation Limits: Adhere to institutional and regulatory limits for the volume of hazardous waste that can be accumulated in the lab (e.g., typically no more than 55 gallons of hazardous waste)[6].

  • Keep Containers Closed: The waste container must remain closed at all times except when adding waste[6].

Final Disposal
  • Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS or EHSO) department to arrange for a waste pickup.

  • Professional Disposal: Do not attempt to dispose of the waste yourself. The EHS office will coordinate with a licensed hazardous waste contractor to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF) for proper destruction, typically via incineration[7].

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Laboratory Operations cluster_1 Waste Management & Disposal A Generate Waste (e.g., unused compound, contaminated vials, solutions, PPE) B Characterize Waste: Is it this compound or contaminated with it? A->B C Segregate into a dedicated Hazardous Waste Container B->C  Yes   D Non-Hazardous General Lab Waste B->D  No   E Ensure Container is: 1. Securely Closed 2. Properly Labeled (Chemical Name, Hazards) C->E F Store in designated Satellite Accumulation Area E->F G Request Pickup from Environmental Health & Safety (EHS) F->G H EHS transports to licensed hazardous waste facility for incineration G->H

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfamethizole-D4
Reactant of Route 2
Sulfamethizole-D4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.